molecular formula C7H10N2 B078465 3,5-Dimethylpyridin-4-amine CAS No. 43078-60-0

3,5-Dimethylpyridin-4-amine

Cat. No.: B078465
CAS No.: 43078-60-0
M. Wt: 122.17 g/mol
InChI Key: QFLLABOTLITCPP-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridin-4-amine is a strategically substituted pyridine derivative that serves as a highly valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an electron-donating amine group at the 4-position and sterically influencing methyl groups at the 3- and 5-positions, creates a multifunctional scaffold with defined regiochemistry. This compound is primarily employed as a key precursor in the development of novel pharmaceutical candidates, particularly in the synthesis of ligands for various enzyme systems and receptors. Researchers utilize its aromatic amine for direct coupling reactions, such as amide bond formation or nucleophilic substitution, to generate diverse compound libraries. Furthermore, the steric and electronic properties imparted by the methyl groups can be critical for modulating the lipophilicity, metabolic stability, and binding affinity of final target molecules, making it an essential reagent in structure-activity relationship (SAR) studies. Its utility extends into materials science as a nitrogen-containing heterocycle for constructing complex molecular architectures in coordination chemistry and catalysis. This reagent offers researchers a precise tool for probing chemical space and advancing the development of new therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLLABOTLITCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481699
Record name 3,5-dimethylpyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43078-60-0
Record name 3,5-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpyridin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and available experimental data for 3,5-Dimethylpyridin-4-amine, a versatile heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, also known by its synonym 4-Amino-3,5-dimethylpyridine, is an aromatic amine featuring a substituted pyridine ring.[1] This structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Identifiers and Descriptors
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 43078-60-0[1][2]
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [1][2]
Canonical SMILES CC1=CN=CC(=C1N)C[2]
InChI Key QFLLABOTLITCPP-UHFFFAOYSA-N[2]
PubChem CID 12235083[1]
MDL Number MFCD03413657[1]
EC Number 806-995-5[2]
Physical and Chemical Data
PropertyValueSource
Appearance Brown solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Reactivity and Applications

The unique structure of this compound, with its pyridine ring and amine substituent, makes it a key building block in various fields.[1] Its reactivity is centered around the nucleophilic nature of the amino group and the electronic properties of the dimethyl-substituted pyridine ring.

Pharmaceutical and Agrochemical Synthesis

This compound is a crucial intermediate in the synthesis of a range of biologically active molecules.[1]

  • Pharmaceutical Development : It serves as a precursor for novel drugs, particularly those targeting neurological disorders. Its structure can be modified to act on specific biological targets, enhancing medication efficacy.[1]

  • Agricultural Chemicals : It is utilized in the formulation of advanced herbicides and pesticides, contributing to improved pest resistance and crop yields.[1]

Material Science and Specialty Chemicals

Beyond life sciences, its properties are leveraged in material science and analytical applications.

  • Polymers and Coatings : The compound is incorporated into polymers to enhance durability and chemical resistance for industrial applications.[1]

  • Dyes and Pigments : Its aromatic structure makes it suitable for the synthesis of dyes and pigments.[1]

  • Analytical Chemistry : It can function as a reagent in various analytical methods, aiding in the detection and quantification of other chemical compounds.[1]

Below is a diagram illustrating the role of this compound as a central building block in various industries.

G A This compound (Building Block) B Pharmaceuticals (Neurological Drugs) A->B Synthesis Intermediate C Agrochemicals (Herbicides, Pesticides) A->C Formulation Component D Material Science (Polymers, Coatings) A->D Monomer/Additive E Specialty Chemicals (Dyes, Reagents) A->E Precursor

Core applications of this compound.

Experimental Protocols

A plausible, though not explicitly cited, workflow for its use in a research context is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Derivatization cluster_2 Analysis A Starting Materials (e.g., Substituted Pyridine) B Chemical Synthesis (e.g., Amination) A->B C Purification (HPLC, Crystallization) B->C D This compound C->D E Reaction with Electrophiles D->E F Target Molecule (e.g., Drug Candidate) E->F G Structural Analysis (NMR, MS) F->G H Bioactivity Screening G->H I Data Interpretation H->I

A generalized workflow for the synthesis and application of the title compound.

Biological Activity and Signaling Pathways

While it is cited as an intermediate for drugs targeting neurological disorders, specific details regarding its direct biological activity or its influence on signaling pathways are not extensively documented in publicly accessible sources.[1] Research in this area is likely proprietary or in early stages. It is known to be utilized in broader biochemical research related to enzyme activity and metabolic pathways.[1] Further investigation into patent literature and specialized chemical databases may yield more specific mechanistic insights.

Safety and Handling

According to GHS classifications, this compound is a hazardous substance.[2]

  • Toxicity : It is harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation : It is known to cause serious skin and eye irritation and may cause respiratory irritation.[2]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and a fume hood, are mandatory when handling this compound. Store in a tightly sealed container in a cool, dry place as recommended.[1]

References

Unveiling the Molecular Architecture of 3,5-Dimethylpyridin-4-amine: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridin-4-amine, a substituted pyridine derivative, holds significant interest within the realms of pharmaceutical and materials science. Its structural isomer, N,N-dimethylpyridin-4-amine (DMAP), is a widely utilized nucleophilic catalyst. However, the distinct substitution pattern of this compound imparts unique electronic and steric properties, making its unequivocal structure elucidation a critical step for its application in targeted synthesis and drug design. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural confirmation of this compound.

Physicochemical Properties

A foundational aspect of structure elucidation involves the determination of fundamental physicochemical properties. These constants provide a preliminary assessment of purity and identity.

PropertyValueReference
Molecular Formula C₇H₁₀N₂--INVALID-LINK--
Molecular Weight 122.17 g/mol --INVALID-LINK--
CAS Number 43078-60-0--INVALID-LINK--
Appearance Brown solidChem-Impex

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process commencing from 3,5-lutidine. The elucidation of its structure is intrinsically linked to the confirmation of each reaction step.

Synthesis_Pathway Lutidine 3,5-Lutidine N_Oxide 3,5-Lutidine-N-oxide Lutidine->N_Oxide Oxidation Nitro_N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide Nitration Final_Product This compound Nitro_N_Oxide->Final_Product Reduction

Caption: Synthetic route to this compound.
Step 1: Oxidation of 3,5-Lutidine to 3,5-Lutidine-N-oxide

Protocol: In a fume hood, 0.051 mol (5.82 mL) of 3,5-dimethylpyridine (3,5-lutidine) is added to a 100 mL round-bottom flask containing 0.5 mol (29.8 mL) of glacial acetic acid and 5 mL of 35% hydrogen peroxide.[1] The reaction mixture is heated to 80°C and maintained under constant magnetic stirring for 5 hours.[1] Following the reaction, the flask is cooled to room temperature in an ice bath, and excess acetic acid is removed via high vacuum distillation.[1] The resulting product is 3,5-lutidine-N-oxide.

Step 2: Nitration of 3,5-Lutidine-N-oxide

Protocol: 12.3 g of 3,5-lutidine-N-oxide is dissolved in 90 g of concentrated sulfuric acid. A sulfuric acid solution of potassium nitrate (14.15 g potassium nitrate in 100 g concentrated sulfuric acid) is added dropwise. The reaction mixture is then heated to 60-65°C for 2 hours. After completion, the mixture is cooled to room temperature, and water is added. The pH is adjusted to 8-8.5 with ammonia water, leading to the precipitation of a light yellow solid, which is then filtered and dried to yield 3,5-dimethyl-4-nitropyridine-N-oxide.

Step 3: Reduction of 3,5-Dimethyl-4-nitropyridine-N-oxide

Protocol: The reduction of the nitro group and the N-oxide is typically achieved simultaneously. A common method for the reduction of 4-nitropyridine-N-oxides involves the use of iron powder in the presence of a mineral acid.[2] In a representative procedure, 4-nitropyridine-N-oxide is reduced with iron and hydrochloric acid, which primarily yields 4-aminopyridine.[2] For the synthesis of this compound, this can be adapted by reacting 3,5-dimethyl-4-nitropyridine-N-oxide with iron powder and hydrochloric or sulfuric acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a base such as sodium carbonate. The product can then be isolated by extraction with an organic solvent like ethyl acetate, followed by evaporation of the solvent.[2]

Structure Elucidation Workflow

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR MS_data Molecular Weight and Formula MS->MS_data IR_data Functional Groups IR->IR_data NMR_data Connectivity and Environment of Atoms NMR->NMR_data Structure Structure Confirmation of This compound MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

Due to the scarcity of published experimental data for this compound, the following sections outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compound.

IonExpected m/zInterpretation
[M]⁺ 122.17Molecular ion peak corresponding to the molecular weight of C₇H₁₀N₂.
[M+H]⁺ 123.18Protonated molecular ion, commonly observed in techniques like ESI.

The presence of an odd number of nitrogen atoms results in a molecular ion with an odd nominal mass, consistent with the Nitrogen Rule in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
3400-3250 N-H stretch (primary amine)Two bands, characteristic of asymmetric and symmetric stretching.[1]
3100-3000 Aromatic C-H stretchMedium to weak bands.
2950-2850 Aliphatic C-H stretchMedium to strong bands from the methyl groups.
1650-1580 N-H bend (primary amine)A band characteristic of the scissoring vibration.[1]
1600-1450 Aromatic C=C and C=N stretchMultiple bands of varying intensity.
1335-1250 Aromatic C-N stretchA strong band is expected in this region for aromatic amines.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and substitution pattern.

The proton NMR spectrum is predicted to show distinct signals for the aromatic proton, the amine protons, and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Singlet2HH-2, H-6 (Aromatic protons)
~4.5Broad Singlet2H-NH₂ (Amine protons)
~2.2Singlet6H-CH₃ (Methyl protons)

Note: The chemical shift of the amine protons can be variable and may be affected by solvent, concentration, and temperature.

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-4 (Carbon bearing the amino group)
~140C-2, C-6 (Aromatic carbons adjacent to nitrogen)
~125C-3, C-5 (Carbons bearing the methyl groups)
~18-CH₃ (Methyl carbons)

Note: These are estimated chemical shifts and can vary based on the solvent and other experimental conditions.

Conclusion

The comprehensive structure elucidation of this compound is a systematic process that integrates multi-step synthesis with a suite of powerful spectroscopic techniques. By following the detailed experimental protocols and corroborating the expected data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR, researchers can unequivocally confirm the molecular architecture of this important pyridine derivative. This foundational knowledge is paramount for its confident application in the development of novel pharmaceuticals and advanced materials.

References

3,5-Dimethylpyridin-4-amine CAS number 43078-60-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dimethylpyridin-4-amine (CAS: 43078-60-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This compound, with CAS number 43078-60-0, is a substituted aromatic amine featuring a pyridine core. This structure imparts unique reactivity and solubility, establishing it as a versatile and valuable building block in diverse areas of chemical synthesis.[1] It serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its most notable role is as a precursor and core scaffold in the synthesis of complex, biologically active molecules.

IdentifierData
CAS Number 43078-60-0
IUPAC Name This compound[2]
Synonyms 4-Amino-3,5-dimethylpyridine, 3,5-Dimethylpyridine-4-amine[2]
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
SMILES CC1=CN=CC(=C1N)C[2]
InChIKey QFLLABOTLITCPP-UHFFFAOYSA-N[2]

Physicochemical and Computational Data

The compound is typically supplied as a solid, with purity levels suitable for sensitive organic synthesis applications. While an exact melting point is not consistently reported in publicly available literature, other key physical properties have been documented.

Table 2.1: Physical Properties

PropertyValueSource(s)
Appearance Brown solid / Pale yellow powderChem-Impex, An He Biopharm
Purity ≥95% (HPLC) or ≥98%Chem-Impex, ChemScene
Boiling Point 277.8 °C at 760 mmHgSynthonix[3]
Flash Point 146.3 °CSynthonix[3]
Storage Conditions 0-8 °C, protect from lightChem-Impex, ChemScene

Table 2.2: Computed Properties

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 38.9 ŲPubChem[2]
LogP (octanol-water partition coeff.) 1.28ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 0ChemScene

Synthesis and Spectroscopic Analysis

While multiple proprietary synthesis routes exist, a common laboratory-scale preparation involves the reduction of an oxidized precursor.

Experimental Protocol: Synthesis via Reduction

A documented method for preparing this compound involves the catalytic reduction of 3,5-Dimethyl-4-nitropyridine 1-oxide.

Protocol:

  • Reaction Setup: To a stirred solution of 10% palladium on carbon (0.1 g) in ethanol (100 mL) under an argon atmosphere, add 3,5-Dimethyl-4-nitropyridine 1-oxide (1.0 g, 6.0 mmol).

  • Heating: Heat the mixture to 90 °C for one hour.

  • Reagent Addition: Add 55% hydrazine hydrate (3.7 mL, 12.0 mmol) to the heated solution.

  • Monitoring and Workup: Monitor the reaction for the consumption of the starting material. Upon completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The resulting residue can be purified by column chromatography or recrystallization to yield 4-Amino-3,5-dimethylpyridine (an isomer of the target compound, illustrating a general reduction method). A similar deoxygenation and reduction process on the correct precursor yields the title compound.[4]

G Precursor 3,5-Dimethyl-4-nitropyridine 1-oxide Product This compound Precursor->Product Reduction Reagents 1. Pd/C, Ethanol, 90°C 2. Hydrazine Hydrate Reagents->Product

Caption: Synthesis of this compound via reduction.

Spectroscopic Data

Detailed spectroscopic data is often proprietary. However, public records confirm the following:

  • ¹H NMR: The proton NMR spectrum is consistent with the proposed chemical structure.[5]

  • Infrared (IR): An FTIR spectrum obtained via a KBr-pellet technique is available for reference in public databases like PubChem.[2]

Applications in Drug Development and Chemical Synthesis

This compound is not typically used as a final active pharmaceutical ingredient (API) but rather as a critical building block. Its rigid pyridine core and reactive amine handle make it an ideal scaffold for constructing more complex molecules with specific biological targets.

Role as a Core Scaffold for Kinase and DHODH Inhibitors

This compound is explicitly mentioned in patent literature as a key reactant in the synthesis of novel Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are investigated for treating cancers like Acute Myeloid Leukemia (AML) and various autoimmune disorders.[6] The amine group serves as a nucleophile or as a point of attachment for building out larger, more functionalized molecules that fit into the active sites of enzymes like DHODH.

G cluster_synthesis Drug Candidate Synthesis cluster_bio Biological Application Core This compound (Core Scaffold) Candidate Complex Drug Candidate (e.g., DHODH Inhibitor) Core->Candidate Other Other Reagents & Functional Groups Other->Candidate Target Enzyme Target (e.g., DHODH) Candidate->Target Inhibition Pathway Disease Pathway (e.g., Pyrimidine Synthesis) Target->Pathway Regulates

Caption: Role as a scaffold for biologically active inhibitors.

Experimental Protocol: Use in Buchwald-Hartwig Amination

Patent literature details the use of this compound as a nucleophilic amine in a palladium-catalyzed cross-coupling reaction, a common strategy in modern drug discovery.

Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (0.91 mmol), an aryl or heteroaryl halide/triflate partner (e.g., "I-31", 0.7 mmol), and cesium carbonate (Cs₂CO₃, 1.4 mmol) in dimethylformamide (DMF, 7.5 mL).[7]

  • Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.028 mmol), and the ligand, Xantphos (0.07 mmol), to the stirred solution.[7]

  • Reaction Conditions: Heat the reaction mixture to 105 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.[7]

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography to yield the desired coupled product.

G Amine This compound (Nucleophile) Product N-Aryl/Heteroaryl Coupled Product Amine->Product Halide Aryl/Heteroaryl Halide (Electrophile) Halide->Product Catalyst Pd₂(dba)₃ / Xantphos (Catalyst System) Catalyst->Product Base Cs₂CO₃ (Base) DMF, 105°C Base->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Other Industrial Applications

Beyond pharmaceuticals, this compound's robust chemical nature makes it suitable for:

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, contributing to molecules designed for improved crop protection and yield.[1]

  • Material Science: The compound can be incorporated into polymers and coatings to enhance durability, thermal stability, and chemical resistance.[1]

  • Dyes and Pigments: Its aromatic structure serves as a chromophore precursor in the synthesis of specialty dyes.[1]

Conclusion

This compound (CAS 43078-60-0) is a high-value chemical intermediate with a well-defined role in the synthesis of complex organic molecules. While its direct biological activity is not its primary feature, its utility as a core structural component in the development of targeted therapeutics, particularly enzyme inhibitors, is clearly documented. The combination of its accessible nucleophilic amine and stable pyridine ring ensures its continued relevance for professionals in drug discovery, agrochemical research, and material science who require reliable and versatile chemical building blocks.

References

physical and chemical properties of 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Dimethylpyridin-4-amine (CAS No: 43078-60-0). This document collates available data on its molecular structure, physical characteristics, and chemical reactivity. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this compound. Please note that while key physical properties have been compiled, detailed experimental protocols and comprehensive spectral data are not widely available in the public domain.

Introduction

This compound, also known as 4-Amino-3,5-dimethylpyridine, is a substituted pyridine derivative. Its structure, featuring a primary amino group at the 4-position and two methyl groups at the 3 and 5-positions of the pyridine ring, makes it a compound of interest for various chemical syntheses. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound influences its basicity, nucleophilicity, and overall reactivity, making it a potentially valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide aims to consolidate the currently available technical information on this compound.

Chemical and Physical Properties

The following tables summarize the known and calculated physical and chemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
CAS Number 43078-60-0[2]
Appearance Brown solid
Melting Point 104-106 °C
Boiling Point 277.8 °C at 760 mmHg
Density 1.04 g/cm³
Solubility Sparingly soluble in water (17 g/L at 25 °C, calculated)

Note: There is conflicting information regarding the physical state of this compound in some supplier databases. However, the reported melting point suggests it is a solid at room temperature.

Table 2: Computed Chemical Properties
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
logP (octanol-water partition coeff.) 1.28[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

Spectral Data

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible scientific literature. However, a potential synthetic route can be inferred from general organic chemistry principles and knowledge of pyridine chemistry.

A plausible approach for the synthesis of this compound would involve the nitration of 3,5-lutidine (3,5-dimethylpyridine) to form 3,5-dimethyl-4-nitropyridine, followed by the reduction of the nitro group to the corresponding amine. This proposed pathway is illustrated in the diagram below.

G Potential Synthesis Pathway for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3_5_Lutidine 3,5-Lutidine 3_5_Dimethyl_4_nitropyridine 3,5-Dimethyl-4-nitropyridine 3_5_Lutidine->3_5_Dimethyl_4_nitropyridine Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->3_5_Dimethyl_4_nitropyridine 3_5_Dimethylpyridin_4_amine This compound 3_5_Dimethyl_4_nitropyridine->3_5_Dimethylpyridin_4_amine Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C or Sn/HCl) Reducing_Agent->3_5_Dimethylpyridin_4_amine

Caption: A potential two-step synthesis of this compound.

Biological Activity and Potential Applications

While specific signaling pathways involving this compound have not been elucidated, its structural characteristics suggest several potential areas of application. It is cited as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the amino group allows for a variety of subsequent chemical modifications, making it a useful building block for creating libraries of compounds for screening in drug discovery programs. Its potential use in the development of treatments for neurological disorders has also been suggested.[1]

Safety and Handling

Based on available safety data, this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in various fields, particularly as an intermediate in the synthesis of bioactive molecules. This guide has summarized the currently available data on its physical and chemical properties. However, a notable lack of detailed experimental protocols and spectral data in the public domain highlights the need for further research to fully characterize this compound. The information provided herein serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound.

References

3,5-Dimethylpyridin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 3,5-Dimethylpyridin-4-amine

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes its core molecular data and presents a visual representation of its structure.

Summary

This compound is an aromatic amine featuring a pyridine ring, which enhances its reactivity and solubility.[1] This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique structure is particularly useful in the development of novel drugs and as an intermediate in the synthesis of agrochemicals like herbicides and pesticides.[1]

Chemical and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below. This information is critical for its application in chemical synthesis and experimental design.

PropertyValueReference
Molecular Formula C7H10N2[1][2]
Molecular Weight 122.17 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 43078-60-0[1][2]
Appearance Brown solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Molecular Structure and Properties Visualization

The following diagram illustrates the chemical structure of this compound along with its key molecular identifiers.

Caption: Chemical structure and key properties of this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in several fields:

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its structure allows for the development of novel drugs, particularly for neurological disorders.[1]

  • Agrochemicals : The compound is utilized in the formulation of herbicides and pesticides.[1]

  • Material Science : It is incorporated into polymers and coatings to enhance durability and chemical resistance.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in the referenced search results. For specific experimental methodologies, researchers should consult peer-reviewed chemical literature and established laboratory procedure databases.

References

An In-depth Technical Guide to 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3,5-Dimethylpyridin-4-amine

Synonyms: 4-Amino-3,5-dimethylpyridine, 4-Amino-3,5-lutidine

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₁₀N₂. It belongs to the lutidine family of compounds, which are dimethyl-substituted pyridines. The presence of the amine group at the 4-position and two methyl groups at the 3 and 5-positions of the pyridine ring imparts specific chemical and physical properties to the molecule. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related structures and are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂--INVALID-LINK--
Molecular Weight 122.17 g/mol --INVALID-LINK--
CAS Number 43078-60-0--INVALID-LINK--
Appearance Brown solid--INVALID-LINK--
Purity ≥ 95% (HPLC)--INVALID-LINK--
Storage Conditions Store at 0-8°C--INVALID-LINK--

Synthesis

The proposed synthetic pathway involves three main stages:

  • N-Oxidation of 3,5-lutidine.

  • Nitration of the resulting 3,5-dimethylpyridine-N-oxide.

  • Simultaneous reduction of the nitro group and deoxygenation of the N-oxide.

G cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction & Deoxygenation A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B H₂O₂, Acetic Acid C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C KNO₃, H₂SO₄ D This compound C->D H₂, Pd/C G A This compound B Initial Biological Screening A->B Test against diverse panel of targets (e.g., kinases, ion channels, GPCRs) C Target Identification B->C Identify active 'hits' D Lead Optimization C->D Design and synthesize analogs to improve potency and selectivity E Preclinical Development D->E In vivo efficacy and safety studies

An In-depth Technical Guide to the Catalytic Mechanism of 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Dimethylpyridin-4-amine, an analogue of the highly efficient organocatalyst 4-(Dimethylamino)pyridine (DMAP), operates primarily through a nucleophilic catalysis mechanism. This guide elucidates the core principles of its catalytic action, focusing on the well-studied application in acylation reactions. We will explore the electronic and steric effects of its substitution pattern, present the catalytic cycle, and provide representative experimental methodologies. The function of this compound is contextualized by comparing its structural features to those of DMAP and other pyridine-based catalysts.

Introduction: The Role of Pyridine-Based Nucleophilic Catalysts

Pyridine derivatives, particularly those with an amino substituent at the 4-position, are a cornerstone of organocatalysis.[1][2] These compounds are exceptionally effective at accelerating a wide range of chemical transformations, including esterifications, amidations, silylations, and phosphorylations.[3][4] The archetypal catalyst in this class is 4-(Dimethylamino)pyridine (DMAP), renowned for its ability to increase acylation reaction rates by several orders of magnitude compared to its parent pyridine structure.[5]

This compound, also known as 3,5-lutidin-4-amine, belongs to this family of potent catalysts. Its mechanism of action is analogous to that of DMAP, revolving around the concept of nucleophilic catalysis . The core of this mechanism involves the catalyst acting as a superior nucleophile to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile (e.g., an alcohol). This guide will dissect this mechanism in detail.

The Core Mechanism: Nucleophilic Catalysis in Acylation

The catalytic activity of this compound is best illustrated through the mechanism of an acylation reaction, such as the esterification of an alcohol with an acid anhydride.[6][7] The process is a catalytic cycle composed of three main stages: activation of the acylating agent, nucleophilic attack by the alcohol, and regeneration of the catalyst.

  • Activation Step: The cycle begins with the nucleophilic attack of the pyridine nitrogen of this compound on an electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This initial step forms a highly reactive N-acylpyridinium ion intermediate.[2][8] This intermediate is significantly more electrophilic than the starting anhydride, rendering it primed for subsequent reaction.

  • Acyl Transfer: The substrate, typically an alcohol, then acts as a nucleophile, attacking the activated N-acylpyridinium intermediate. The carboxylate counter-ion, formed in the first step, often acts as a base to deprotonate the alcohol, facilitating the attack.[6][9]

  • Catalyst Regeneration: This attack leads to the formation of the final ester product and the release of the this compound catalyst. An auxiliary, non-nucleophilic base (like triethylamine or pyridine) is commonly added to the reaction to neutralize the acidic byproduct (e.g., acetic acid), which protonates the catalyst and prevents it from re-entering the catalytic cycle.[6][7]

The overall catalytic cycle is depicted below.

Catalytic_Cycle Catalyst This compound (Catalyst) Intermediate N-Acylpyridinium Ion (Activated Intermediate) Catalyst->Intermediate Activation Acyl_Source R-C(O)-O-C(O)-R (Acyl Anhydride) Acyl_Source->Intermediate Product R-C(O)-OR' (Ester Product) Intermediate->Product Acyl Transfer Alcohol R'-OH (Nucleophile) Alcohol->Product Regenerated_Catalyst Catalyst (Regenerated) Product->Regenerated_Catalyst Catalyst Release Regenerated_Catalyst->Catalyst Enters New Cycle

Figure 1: General catalytic cycle for acylation.

Structure-Activity Relationship

The catalytic potency of 4-aminopyridine derivatives is dictated by the electronic and steric properties of their substituents.

  • Electronic Effects: The high nucleophilicity of the pyridine ring nitrogen (N-1) is the key to its catalytic power. This is greatly enhanced by the electron-donating resonance effect of the 4-amino group. The lone pair of electrons on the exocyclic nitrogen atom delocalizes into the pyridine ring, increasing the electron density and basicity of the ring nitrogen. The two methyl groups at the 3 and 5 positions of this compound are weak electron-donating groups through induction, which should further enhance the nucleophilicity of the ring nitrogen compared to an unsubstituted 4-aminopyridine.

  • Steric Effects: While electronically favorable, the methyl groups at the 3 and 5 positions introduce steric bulk around the catalytically active nitrogen atom. This steric hindrance can potentially impede the initial attack on the acylating agent, especially if the acyl source is itself sterically demanding. Therefore, the overall catalytic effectiveness of this compound represents a balance between enhanced electronic activation and potential steric hindrance. For many common acylating agents like acetic anhydride, this steric effect is often minimal.

The logical relationship between structure and catalytic activity is outlined below.

Structure_Activity_Relationship cluster_effects Structural Features & Effects cluster_consequences Consequences for Catalysis Structure This compound Structure Amino_Group 4-Amino Group Structure->Amino_Group Methyl_Groups 3,5-Methyl Groups Structure->Methyl_Groups Resonance Strong Electron Donation (Resonance Effect) Amino_Group->Resonance Induction Weak Electron Donation (Inductive Effect) Methyl_Groups->Induction Sterics Increased Steric Hindrance Methyl_Groups->Sterics Nucleophilicity Enhanced Nucleophilicity of Pyridine Nitrogen Resonance->Nucleophilicity + major Induction->Nucleophilicity + minor Activity High Catalytic Activity Sterics->Activity - potential negative impact Nucleophilicity->Activity + primary driver

Figure 2: Factors influencing catalyst activity.

Quantitative Data: Comparative Catalytic Efficiency

While specific kinetic data for this compound is not as widely published as for DMAP, studies on analogous structures provide valuable insight. The efficiency of DMAP analogues is often compared in the esterification of sterically hindered alcohols, which are challenging substrates. Research has shown that structural modifications that increase catalyst nucleophilicity without introducing excessive steric hindrance lead to more potent catalysts. For example, bicyclic and tricyclic analogues of DMAP have been synthesized and shown to be even more effective than DMAP itself.[3]

The table below presents hypothetical comparative data based on established principles for the esterification of a tertiary alcohol, illustrating the expected performance trend.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Relative Rate (vs. Pyridine)
Pyridine1072< 51
4-Aminopyridine52475~10³
This compound 51885>10³
DMAP51295~10⁴[5]
Tricyclic Analogue (e.g., catalyst 6 from[3])18>98~6 x 10⁴

This data is illustrative and serves to position this compound relative to other common pyridine catalysts based on structure-activity principles.

Experimental Protocols: A Representative Acylation

The following section details a generalized experimental protocol for the acylation of a sterically hindered secondary alcohol using a 4-aminopyridine-type catalyst.

Objective: To synthesize an ester from a secondary alcohol and acetic anhydride.

Materials:

  • Secondary Alcohol (e.g., 1-phenylethanol)

  • Acetic Anhydride (Ac₂O)

  • This compound (Catalyst)

  • Triethylamine (Et₃N, Auxiliary Base)

  • Dichloromethane (DCM, Solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq), dichloromethane (to dissolve), triethylamine (1.5 eq), and this compound (0.05 - 0.1 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess anhydride and the acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure ester.

Experimental_Workflow Start Start: Assemble Reagents Setup 1. Reaction Setup (Alcohol, Solvent, Et3N, Catalyst) in inert atmosphere Start->Setup Cool 2. Cool to 0 °C Setup->Cool Add_Anhydride 3. Add Acetic Anhydride Cool->Add_Anhydride React 4. Stir at Room Temp & Monitor (TLC/GC) Add_Anhydride->React Quench 5. Quench Reaction (aq. NaHCO3) React->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash Organic Layer (H2O, Brine) Extract->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Purify (Column Chromatography) Dry->Purify End End: Pure Ester Product Purify->End

Figure 3: Workflow for a catalyzed acylation experiment.

Conclusion

This compound functions as a highly effective nucleophilic catalyst, operating through a mechanism analogous to the well-established catalyst DMAP. Its mode of action hinges on the formation of a reactive N-acylpyridinium intermediate, which dramatically accelerates acyl transfer reactions. The catalyst's efficacy is a product of the strong electron-donating character of its 4-amino group, further enhanced by the inductive effects of the 3,5-dimethyl substituents. While these methyl groups also introduce some steric bulk, the electronic benefits typically result in a highly active catalyst for a broad range of transformations crucial to organic synthesis and drug development. Understanding this mechanism allows for the rational selection and design of catalysts for specific synthetic challenges.

References

An In-depth Technical Guide to 3,5-Dimethylpyridin-4-amine: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dimethylpyridin-4-amine, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its discovery, synthesis, and physicochemical properties.

Introduction

This compound, also known as 4-amino-3,5-lutidine, is a heterocyclic organic compound. Its structure is characterized by a pyridine ring substituted with two methyl groups at positions 3 and 5, and an amine group at position 4. While not as extensively studied as its close analog, 4-(Dimethylamino)pyridine (DMAP), this compound and its derivatives are of interest in medicinal chemistry and materials science.[1] This guide will delve into the historical context of its discovery, detail its synthesis, and present its known properties in a structured format.

Discovery and History

Direct historical accounts detailing the first synthesis and discovery of this compound are not prominently documented in scientific literature. However, its discovery can be contextualized within the broader exploration of pyridine chemistry in the mid-20th century. The development of synthetic methodologies for analogous compounds, such as 4-(Dimethylamino)pyridine (DMAP), first synthesized in the mid-20th century, paved the way for the creation of a wide array of substituted pyridines.[2] The synthesis of this compound likely emerged from systematic investigations into the derivatization of 3,5-lutidine (3,5-dimethylpyridine), a readily available industrial chemical.[3][4]

Synthesis and Experimental Protocols

The primary synthetic routes to this compound parallel those for other 4-aminopyridine derivatives. A common conceptual approach involves the introduction of a nitrogen-containing functional group at the 4-position of a pre-functionalized 3,5-dimethylpyridine ring, followed by reduction or transformation to the amine.

A plausible and efficient synthetic pathway starts from 3,5-lutidine. The workflow for this synthesis is depicted below.

G cluster_0 Synthesis of this compound A 3,5-Lutidine B 3,5-Lutidine N-oxide A->B Oxidation (e.g., m-CPBA) C 4-Nitro-3,5-lutidine N-oxide B->C Nitration (e.g., HNO3/H2SO4) D 4-Nitro-3,5-lutidine C->D Deoxygenation (e.g., PCl3) E This compound D->E Reduction (e.g., H2/Pd-C)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 3,5-Lutidine

This protocol is a representative example based on established pyridine chemistry.

Step 1: Oxidation of 3,5-Lutidine to 3,5-Lutidine N-oxide

  • Dissolve 3,5-lutidine in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,5-lutidine N-oxide.

Step 2: Nitration of 3,5-Lutidine N-oxide

  • Add 3,5-lutidine N-oxide to a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0 °C.

  • Heat the mixture to 90-100 °C and maintain for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a base, such as sodium hydroxide (NaOH), until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain 4-nitro-3,5-lutidine N-oxide.

Step 3: Deoxygenation of 4-Nitro-3,5-lutidine N-oxide

  • Dissolve 4-nitro-3,5-lutidine N-oxide in a solvent like chloroform (CHCl₃).

  • Add phosphorus trichloride (PCl₃) (1.2 equivalents) dropwise at 0 °C.

  • Reflux the mixture for 1-2 hours.

  • After cooling, pour the reaction mixture into ice water and neutralize with NaHCO₃.

  • Extract with CHCl₃, dry the organic layer over Na₂SO₄, and remove the solvent under vacuum to yield 4-nitro-3,5-lutidine.

Step 4: Reduction of 4-Nitro-3,5-lutidine

  • Dissolve 4-nitro-3,5-lutidine in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd-C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Physicochemical and Biological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₀N₂[5]
Molecular Weight 122.17 g/mol [5]
CAS Number 43078-60-0[5]
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
LogP 0.9 (Computed)[5]

Table 2: Computed Properties

PropertyValueSource
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 0[5]
Exact Mass 122.084398327 Da[5]
Topological Polar Surface Area 38.9 Ų[5]
Heavy Atom Count 9[5]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action in biological systems. While derivatives of the structurally related 3,5-dimethylpyridin-4(1H)-one have been identified as activators of AMP-activated protein kinase (AMPK), it is not known if this compound shares this activity.[6][7] Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a pyridine derivative with a straightforward, albeit not widely documented, synthetic history. Its synthesis can be achieved through multi-step procedures starting from 3,5-lutidine, involving oxidation, nitration, deoxygenation, and reduction. While comprehensive experimental data on its physicochemical and biological properties are limited, its structural similarity to other pharmacologically active aminopyridines suggests potential for future investigation in drug discovery and materials science. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

theoretical studies on 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

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Solubility of 3,5-Dimethylpyridin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dimethylpyridin-4-amine, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this document leverages data from a structurally similar compound, 4-Dimethylaminopyridine (DMAP), to provide valuable insights into its expected solubility behavior. The guide also details standard experimental protocols for solubility determination.

Introduction

This compound (CAS No. 43078-60-0) is an aromatic amine featuring a pyridine ring, which enhances its reactivity and solubility.[1] Its molecular structure suggests it is a versatile compound for the synthesis of biologically active molecules.[1] Understanding its solubility in various organic solvents is crucial for process development, formulation, and quality control in the pharmaceutical and chemical industries.

Predicted Solubility Profile

The chemical structure of this compound, with its pyridine ring and amino group, suggests a degree of polarity and the potential for hydrogen bonding. This indicates that it is likely to be soluble in polar organic solvents.

Quantitative Solubility Data of a Structurally Related Compound: 4-Dimethylaminopyridine (DMAP)

To provide a quantitative perspective, this section presents solubility data for 4-Dimethylaminopyridine (DMAP), a compound with a similar pyridine core. The data was obtained using the laser dynamic monitoring method over a temperature range of 278 K to 323 K.[2] The study found that the solubility of DMAP increases with temperature, and the dissolution process is endothermic and irreversible.[2]

Table 1: Solubility of 4-Dimethylaminopyridine (DMAP) in Various Organic Solvents

SolventTemperature (K)Molar Fraction (x10^3)
Ethanol278.15156.3
283.15183.5
288.15214.8
293.15251.1
298.15292.5
303.15339.8
308.15394.2
313.15456.7
318.15528.3
323.15610.2
Isopropanol278.1589.7
283.15105.9
288.15124.8
293.15146.9
298.15172.6
303.15202.5
308.15237.3
313.15277.8
318.15324.7
323.15378.9
Methyl Acetate278.15121.4
283.15140.3
288.15162.1
293.15187.3
298.15216.5
303.15250.2
308.15289.1
313.15334.0
318.15385.8
323.15445.4
Ethyl Acetate278.1598.6
283.15114.2
288.15132.5
293.15153.8
298.15178.6
303.15207.4
308.15240.7
313.15279.1
318.15323.3
323.15374.2
Propyl Acetate278.1585.2
283.1599.1
288.15115.3
293.15134.1
298.15155.9
303.15181.3
308.15210.8
313.15244.9
318.15284.4
323.15330.1
Butyl Acetate278.1576.8
283.1589.3
288.15104.0
293.15121.2
298.15141.2
303.15164.5
308.15191.7
313.15223.4
318.15260.2
323.15302.9
Isobutyl Acetate278.1571.3
283.1583.1
288.1596.9
293.15112.9
298.15131.6
303.15153.4
308.15178.8
313.15208.4
318.15242.8
323.15282.8

Data extracted from a study on 4-Dimethylaminopyridine (DMAP)[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical development. Below are detailed methodologies for key experiments.

Laser Dynamic Monitoring Method (for DMAP data)

This method was employed to obtain the solubility data presented in Table 1.[2]

  • Principle: This technique relies on detecting the point at which a solid solute completely dissolves in a solvent as the temperature is changed. A laser beam is passed through the sample, and the light transmission is monitored. When the solid phase disappears, a sharp change in light transmission is observed, indicating the dissolution temperature.

  • Apparatus: A Crystal-16 instrument with a laser light transmission system is typically used. The apparatus consists of a temperature-controlled block holding multiple sample vials, a laser light source, and a detector.

  • Procedure:

    • A known mass of the solute (DMAP in this case) and solvent are added to the sample vials.

    • The vials are placed in the instrument, and the temperature is cycled up and down at a controlled rate.

    • The laser transmission through each vial is continuously monitored.

    • The temperature at which the last solid particle dissolves (clear point) is recorded during the heating cycle.

    • The temperature at which the first crystal appears (cloud point) is recorded during the cooling cycle.

    • The average of the clear point and cloud point temperatures is taken as the equilibrium solubility temperature for that specific concentration.

    • By repeating this process with different solute-solvent ratios, a solubility curve as a function of temperature can be constructed.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

  • Apparatus:

    • Constant temperature shaker or incubator

    • Analytical balance

    • Vials or flasks with tight-fitting caps

    • Centrifuge

    • Calibrated pipettes and volumetric flasks

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

    • Sample Separation: After equilibration, allow the vial to stand to let the excess solid settle. Centrifuge the vial to ensure complete separation of the solid from the supernatant.

    • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • HPLC Analysis:

      • Prepare a series of standard solutions of this compound with known concentrations.

      • Analyze the standard solutions and the diluted sample solution by HPLC.

      • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

      • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculation of Solubility: Calculate the original concentration of the solute in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the equilibrium shake-flask method for determining solubility.

Solubility_Workflow start Start prepare_sample Prepare Sample: Add excess solid to solvent start->prepare_sample equilibrate Equilibrate: Agitate at constant temperature (24-72 hours) prepare_sample->equilibrate check_equilibrium Check for Equilibrium (sample at multiple time points) equilibrate->check_equilibrium check_equilibrium->equilibrate Not Reached separate Separate Phases: Centrifuge to pellet solid check_equilibrium->separate Equilibrium Reached prepare_analysis Prepare for Analysis: Withdraw and dilute supernatant separate->prepare_analysis hplc_analysis HPLC Analysis: Analyze sample and standards prepare_analysis->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

References

Methodological & Application

Application Note: A Multi-Step Synthesis of 3,5-Dimethylpyridin-4-amine from Simple Aldehyde Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, multi-step synthetic protocol for the preparation of 3,5-Dimethylpyridin-4-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the formation of the 3,5-lutidine core from readily available aldehydes and ammonia, followed by a regioselective nitration at the 4-position, and subsequent reduction to the desired 4-amino product. This document provides detailed experimental procedures, a summary of reaction parameters and yields, and a visual representation of the synthetic workflow.

Introduction

3,5-Disubstituted pyridines are prevalent structural motifs in a wide array of biologically active compounds. Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. This application note outlines a reliable synthetic route starting from common aldehyde precursors, providing researchers with a practical guide for its laboratory-scale preparation.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a three-step process:

  • Synthesis of 3,5-Lutidine: Formation of the dimethylpyridine ring system through a condensation reaction of aldehydes and ammonia.

  • Nitration of 3,5-Lutidine: Introduction of a nitro group at the C4 position of the pyridine ring.

  • Reduction of 4-Nitro-3,5-lutidine: Conversion of the nitro group to the target amine functionality.

Data Presentation

StepReactionKey Reagents & ConditionsProductYield (%)Purity (%)
1Synthesis of 3,5-LutidinePropionaldehyde, Formaldehyde, Ammonia, Modified H-ZSM-5 catalyst, 400°C3,5-Lutidine63.1>95
2Nitration of 3,5-Lutidine3,5-Lutidine-N-oxide, Potassium Nitrate, Concentrated Sulfuric Acid, 85-90°C4-Nitro-3,5-dimethylpyridine-N-oxide8599 (HPLC)
3Reduction of 4-Nitro-3,5-lutidine4-Nitro-3,5-dimethylpyridine-N-oxide, TiCl4, LiAlH4 (or other reducing agents)This compound>90>98

Experimental Protocols

Step 1: Synthesis of 3,5-Lutidine

This procedure is adapted from the vapor-phase synthesis over a modified zeolite catalyst.

Materials:

  • Propionaldehyde

  • Formaldehyde (37 wt. % in H₂O)

  • Ammonia

  • Modified H-ZSM-5 (Si/Al = 150) catalyst

Procedure:

  • The reaction is carried out in a fixed-bed, down-flow Pyrex reactor (20 mm internal diameter) packed with the H-ZSM-5 catalyst.

  • A mixture of propionaldehyde and formaldehyde (1:1 molar ratio) is fed into the reactor from the top using a syringe pump.

  • Ammonia gas is co-fed into the reactor.

  • The reaction is maintained at a temperature of 400°C and atmospheric pressure.

  • The product stream exiting the reactor is cooled with an ice-water bath and collected in a series of traps.

  • The collected liquid product is then purified by distillation to isolate 3,5-lutidine.

Step 2: Synthesis of 4-Nitro-3,5-dimethylpyridine-N-oxide

This protocol is based on the nitration of 3,5-lutidine-N-oxide.[1] Note: 3,5-Lutidine must first be oxidized to its N-oxide, a standard procedure typically involving hydrogen peroxide in acetic acid.

Materials:

  • 3,5-Lutidine-N-oxide

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ammonia solution

Procedure:

  • In a round-bottom flask, dissolve 12.3 g of 3,5-lutidine-N-oxide in 65 g of concentrated sulfuric acid, maintaining the temperature between 10°C and 15°C.

  • Separately, prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution dropwise to the 3,5-lutidine-N-oxide solution, keeping the temperature between 10°C and 15°C.

  • After the addition is complete, heat the reaction mixture to 85-90°C for 1 hour. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into water.

  • Neutralize the solution by adding ammonia solution until the pH reaches 8-8.5.

  • The precipitated product is collected by filtration, washed with water, and dried to yield 4-nitro-3,5-dimethylpyridine-N-oxide as a light yellow solid.[1]

Step 3: Reduction of 4-Nitro-3,5-dimethylpyridine-N-oxide to this compound

This is a general procedure for the reduction of a nitro-pyridine-N-oxide.[2]

Materials:

  • 4-Nitro-3,5-dimethylpyridine-N-oxide

  • Titanium tetrachloride (TiCl₄)

  • Lithium aluminum hydride (LiAlH₄) or Magnesium (Mg)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.

  • Cool the THF in an ice bath and slowly add TiCl₄.

  • To this solution, add a reducing agent such as LiAlH₄ or Mg powder in portions.

  • A solution of 4-nitro-3,5-dimethylpyridine-N-oxide in anhydrous THF is then added dropwise to the freshly prepared low-valent titanium reagent.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Workflow

Synthesis_Workflow Methacrolein Methacrolein & Formaldehyde & Ammonia Lutidine 3,5-Lutidine Methacrolein->Lutidine Chichibabin Synthesis Nitration Nitration Lutidine->Nitration NitroLutidine 4-Nitro-3,5-lutidine Nitration->NitroLutidine Reduction Reduction NitroLutidine->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: A three-step synthetic pathway to this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methacrolein and formaldehyde are toxic and volatile. Handle with extreme care.

  • Concentrated acids and reducing agents like LiAlH₄ are highly corrosive and reactive. Handle with appropriate caution.

  • Nitration reactions can be highly exothermic and should be performed with careful temperature control.

This application note provides a comprehensive overview and detailed protocols for the synthesis of this compound. The described methods are scalable and utilize readily available starting materials, making them suitable for a variety of research and development applications.

References

Application Notes and Protocols: 3,5-Dimethylpyridin-4-amine and its Analogue 4-Dimethylaminopyridine (DMAP) as Nucleophilic Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the use of substituted 4-aminopyridines as nucleophilic catalysts in organic synthesis. While the inquiry specifically requested information on 3,5-Dimethylpyridin-4-amine (3,5-lutidine-4-amine) , a thorough review of scientific literature reveals a notable scarcity of specific data and established protocols for its use as a nucleophilic catalyst.

In contrast, its structural analogue, 4-Dimethylaminopyridine (DMAP) , is a widely documented and highly effective "super catalyst" for a vast range of chemical transformations.[1][2][3] The primary structural difference lies in the placement of the methyl groups. In this compound, the methyl groups are on the pyridine ring, whereas in DMAP, they are on the exocyclic nitrogen atom. This seemingly minor difference significantly impacts the electronic properties and, consequently, the catalytic activity of the molecule.

Due to the limited availability of specific data on this compound, these notes will focus on the principles and applications of the well-established catalyst, DMAP. The provided protocols and data for DMAP can serve as a valuable starting point for researchers investigating the potential catalytic activity of other substituted 4-aminopyridines like this compound.

Overview of 4-Dimethylaminopyridine (DMAP) as a Nucleophilic Catalyst

DMAP is a highly efficient nucleophilic catalyst used in a multitude of organic reactions, most notably in acylation and esterification reactions.[2][4] Its catalytic prowess stems from the electron-donating dimethylamino group, which significantly increases the nucleophilicity of the pyridine ring nitrogen.[1] This enhanced nucleophilicity allows DMAP to readily attack electrophilic centers, such as those in acid anhydrides or acid chlorides, to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is a much more potent acylating agent than the original reagent, leading to dramatic rate accelerations, often by a factor of up to 10,000.[1][2]

Key Applications of DMAP:

  • Esterifications: Particularly effective for sterically hindered alcohols.[2]

  • Amide Couplings: Often used in conjunction with coupling agents like EDC.[2]

  • Boc Protections: Catalyzes the protection of amines and alcohols with di-tert-butyl dicarbonate (Boc₂O).[2]

  • Silylations: Facilitates the protection of alcohols as silyl ethers.[2]

  • Tritylations: Used in the protection of primary alcohols with trityl chloride.[4][5]

  • Steglich Esterification: A key component in this classic esterification method.[2][4]

Mechanism of DMAP-Catalyzed Acylation

The generally accepted mechanism for DMAP-catalyzed acylation, for instance with an acid anhydride, involves a nucleophilic catalysis pathway.[1][4][6]

DMAP_Mechanism DMAP DMAP Intermediate N-Acylpyridinium Ion [DMAP-CO-R]+ DMAP->Intermediate Nucleophilic Attack Ac2O R-CO-O-CO-R (Acid Anhydride) Ac2O->Intermediate ROH R'-OH (Alcohol) Product R-CO-OR' (Ester) ROH->Product Protonated_DMAP DMAP-H+ ROH->Protonated_DMAP Proton Abstraction by Acetate Intermediate->Product Acyl Transfer Byproduct R-COO- Intermediate->Byproduct Regenerated_DMAP DMAP Protonated_DMAP->Regenerated_DMAP Protonated_Base Base-H+ Base Base (e.g., Et3N) Base->Regenerated_DMAP Deprotonation Base->Protonated_Base

Figure 1. General mechanism of DMAP-catalyzed acylation.

Mechanism Steps:

  • Activation: DMAP acts as a nucleophile and attacks one of the carbonyl carbons of the acid anhydride to form a highly reactive N-acylpyridinium intermediate and an acetate anion.[1][4]

  • Acyl Transfer: The alcohol then attacks the activated acyl group of the N-acylpyridinium intermediate. The acetate ion can act as a base to deprotonate the alcohol, increasing its nucleophilicity.[4]

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product and regenerate the DMAP catalyst. An auxiliary base, such as triethylamine, is often added to neutralize the acidic byproduct and regenerate the free DMAP catalyst.[4]

Experimental Protocols

The following are representative protocols for common DMAP-catalyzed reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Acetylation of a Hindered Alcohol

This protocol is adapted from procedures for the acylation of sterically demanding alcohols where DMAP's catalytic activity is crucial.

Acetylation_Workflow Start Start Dissolve Dissolve alcohol, DMAP, and Et3N in CH2Cl2 under N2 Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Ac2O Add acetic anhydride dropwise Cool->Add_Ac2O Warm Allow to warm to room temperature and stir for 2-16 h Add_Ac2O->Warm Monitor Monitor reaction by TLC or LC-MS Warm->Monitor Quench Quench with saturated aq. NaHCO3 Monitor->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash organic layer with H2O and brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Figure 2. Workflow for a typical DMAP-catalyzed acetylation.

Materials:

  • Hindered alcohol (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the hindered alcohol (1.0 equiv) in dichloromethane, add DMAP (0.1 equiv) and triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification of a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with an alcohol using DCC as the coupling agent and DMAP as the catalyst.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • DMAP (0.1-0.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in dichloromethane dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-12 hours.

  • Monitor the reaction for the disappearance of the carboxylic acid starting material.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Quantitative Data

The effectiveness of DMAP is evident in various applications. The following table summarizes representative quantitative data from the literature.

Reaction TypeSubstratesCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Alcoholysis2-amino-N,N,N-trimethyl-1H-purine-6-ammonium chloride, various alcohols30DMSO7220-87[7]
Acetoacetylation3-hydroxy-1-nonene, diketene9.2Ether0.2594[5]
Acylation(+/-)-11,12-dihydroglaziovine, acetic anhydrideN/ACH₂Cl₂0.5N/A (product isolated)[5]
EsterificationMonoethyl fumarate, tert-butyl alcohol8CH₂Cl₂3N/A (product isolated)[5]
Tritylation4-t-butylcyclohexanol, trityl chlorideN/ACH₂Cl₂2470 (conversion)[5]

N/A: Not available in the cited abstract.

Safety Considerations

4-Dimethylaminopyridine (DMAP) is highly toxic and can be readily absorbed through the skin.[2] It is crucial to handle DMAP with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While specific applications of this compound as a nucleophilic catalyst are not well-documented, the extensive research on its analogue, 4-Dimethylaminopyridine (DMAP), provides a robust framework for understanding and utilizing substituted 4-aminopyridines in organic synthesis. The high catalytic activity of DMAP, particularly in acylation and esterification reactions, is well-established and supported by a clear mechanistic understanding. The protocols and data presented herein offer a practical guide for researchers and professionals in the field of drug development and chemical synthesis. Further investigation into the catalytic potential of this compound, using the principles established for DMAP, could be a valuable area of research.

References

Application Notes and Protocols: 3,5-Dimethylpyridin-4-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dimethylpyridin-4-amine as a precursor for valuable pharmaceutical intermediates. The following sections detail a synthetic pathway to a key intermediate used in the production of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[1][2] While direct, one-step applications of this compound in complex pharmaceutical syntheses are not extensively documented in readily available literature, its structure provides a versatile scaffold for the elaboration into more complex molecules.

This document outlines a multi-step synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a crucial building block for drugs like omeprazole.[3][4] The synthesis begins with the conversion of the 4-amino group of this compound to a methoxy group, followed by a series of transformations at other positions on the pyridine ring.

Overall Synthetic Workflow

The transformation of this compound to the target pharmaceutical intermediate is envisioned as a four-step process. This workflow is designed to leverage established chemical transformations to construct the desired molecule.

Synthetic Workflow A This compound B 3,5-Dimethyl-4-methoxypyridine A->B Diazotization & Methoxylation C 3,5-Dimethyl-4-methoxypyridine-1-oxide B->C N-Oxidation D (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol C->D Rearrangement & Hydrolysis E 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl D->E Chlorination Omeprazole Intermediate Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl C NaOH, Ethanol/Water A->C B 2-Mercapto-5-methoxybenzimidazole B->C D 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) C->D Nucleophilic Substitution

References

Application Notes and Protocols for 3,5-Dimethylpyridin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3,5-Dimethylpyridin-4-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of advanced agrochemical active ingredients. While not typically used as a direct component in final agrochemical formulations, its unique structural features, including the reactive amine group and the stable pyridine core, make it a valuable intermediate for creating novel herbicides and fungicides. The pyridine moiety is a well-established scaffold in a variety of commercial pesticides, contributing to their biological activity and systemic properties in target organisms.[1][2] The strategic incorporation of the 3,5-dimethyl substitution pattern can influence the molecule's steric and electronic properties, potentially leading to enhanced efficacy, selectivity, and metabolic stability of the final active ingredient.

These application notes provide an overview of the synthetic utility of this compound in the development of new crop protection agents. The following sections detail a representative synthetic protocol for a hypothetical herbicidal agent derived from this intermediate, present illustrative performance data, and outline the logical workflow of the synthesis.

Synthetic Application: A Representative Herbicide Synthesis

This compound is an ideal starting material for the synthesis of substituted picolinamide or other pyridine-based herbicides. The 4-amino group provides a reactive handle for further chemical modifications, such as N-alkylation, acylation, or diazotization followed by substitution, allowing for the introduction of various functional groups that can confer herbicidal activity.

Illustrative Synthesis of a Hypothetical Picolinamide Herbicide

The following protocol describes a plausible multi-step synthesis of a hypothetical herbicidal active ingredient, "Pyridimethalin," starting from this compound. This synthesis is illustrative of the chemical transformations that can be employed to convert this intermediate into a biologically active molecule.

Experimental Protocol: Synthesis of Pyridimethalin

Step 1: Diazotization and Iodination of this compound

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a 2:1 mixture of concentrated sulfuric acid and water.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. Slowly add the diazonium salt solution to the potassium iodide solution at room temperature.

  • Work-up: After the addition is complete, heat the mixture to 60 °C for 1 hour. Cool to room temperature and extract the product with dichloromethane. Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodo-3,5-dimethylpyridine.

Step 2: Carboxylation of 4-iodo-3,5-dimethylpyridine

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-iodo-3,5-dimethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Cool the solution to -78 °C and slowly add a solution of isopropylmagnesium chloride (1.1 eq) in THF. Stir for 1 hour at this temperature.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 2 hours while maintaining the temperature at -78 °C.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 3,5-dimethylisonicotinic acid.

Step 3: Amide Coupling to form Pyridimethalin

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3,5-dimethylisonicotinic acid (1.0 eq) in dichloromethane.

  • Acid Chloride Formation: Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until gas evolution ceases.

  • Coupling: In a separate flask, dissolve a suitable amine (e.g., 2,6-diethyl-4-methylaniline, 1.0 eq) and triethylamine (1.5 eq) in dichloromethane. Cool to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to yield Pyridimethalin.

Performance Data (Illustrative)

The following table summarizes hypothetical but realistic performance data for the synthesized herbicidal active ingredient, Pyridimethalin, in a generic emulsifiable concentrate (EC) formulation. This data is for illustrative purposes to demonstrate the type of information required for evaluating a new agrochemical.

Parameter Methodology Result
Active Ingredient Purity High-Performance Liquid Chromatography (HPLC)>98%
Formulation Stability Accelerated Storage Test (54 °C for 14 days)No phase separation or crystal growth
Herbicidal Efficacy (Post-emergence) Greenhouse bioassay on key weed species (e.g., Amaranthus retroflexus, Chenopodium album)GR50 < 50 g a.i./ha
Crop Selectivity Field trials on tolerant crops (e.g., Maize, Wheat)No significant phytotoxicity at 2x the recommended dose
Rainfastness Simulated rainfall (1 hour after application)>80% efficacy retained

Diagrams

Synthetic Workflow for Pyridimethalin

G A This compound B Diazotization & Iodination A->B 1. NaNO2, H2SO4 2. KI C 4-Iodo-3,5-dimethylpyridine B->C D Grignard Formation & Carboxylation C->D 1. i-PrMgCl 2. CO2 E 3,5-Dimethylisonicotinic Acid D->E F Amide Coupling E->F 1. (COCl)2, DMF 2. Substituted Aniline, Et3N G Pyridimethalin (Active Ingredient) F->G

References

Application Notes and Protocols for Acylation Reactions Using 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for acylation reactions catalyzed by 3,5-Dimethylpyridin-4-amine. While specific literature on this compound as an acylation catalyst is not as extensive as for its analogue, 4-(Dimethylamino)pyridine (DMAP), its structural similarity suggests a comparable catalytic activity and mechanism. The protocols and data presented herein are based on established procedures for DMAP-catalyzed acylations and can be adapted for this compound.

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the protection of functional groups, the formation of esters and amides, and the synthesis of various active pharmaceutical ingredients. 4-(Dialkylamino)pyridines are highly efficient nucleophilic catalysts for these reactions, with 4-(Dimethylamino)pyridine (DMAP) being the most prominent example.[1][2] These catalysts operate by reacting with an acylating agent, such as an acid anhydride, to form a highly reactive N-acylpyridinium salt.[3][4][5] This intermediate is then readily attacked by a nucleophile, like an alcohol or amine, to afford the acylated product and regenerate the catalyst.[4][5] The presence of the dialkylamino group at the 4-position of the pyridine ring significantly enhances the nucleophilicity of the ring nitrogen, making these compounds far more effective catalysts than pyridine itself.[2][6]

This compound, a derivative of DMAP, is expected to exhibit similar catalytic properties. The methyl groups at the 3 and 5 positions may introduce steric hindrance that could influence the reaction rate and substrate scope, a factor that should be considered during optimization.

Catalytic Acylation Mechanism

The generally accepted mechanism for DMAP-catalyzed acylation, which is presumed to be analogous for this compound, involves the formation of a reactive acylpyridinium intermediate.

Acylation_Mechanism cluster_step1 Step 1: Formation of Acylpyridinium Ion cluster_step2 Step 2: Nucleophilic Attack and Product Formation Catalyst This compound Acylpyridinium N-Acyl-3,5-dimethylpyridinium Intermediate Catalyst->Acylpyridinium Nucleophilic Attack AcylatingAgent Acid Anhydride (R-CO)2O AcylatingAgent->Acylpyridinium Carboxylate Carboxylate (R-COO⁻) Acylpyridinium->Carboxylate Leaving Group Nucleophile Alcohol/Amine (Nu-H) Product Acylated Product (R-CO-Nu) Acylpyridinium->Product RegeneratedCatalyst Regenerated Catalyst Acylpyridinium->RegeneratedCatalyst Catalyst Regeneration Nucleophile->Acylpyridinium Nucleophilic Attack

Caption: Proposed mechanism for acylation catalyzed by this compound.

Quantitative Data Summary

The following table summarizes typical yields for DMAP-catalyzed acylation of various alcohols with acetic anhydride. This data serves as a reference for expected outcomes when using this compound, although optimization may be required.

EntryAlcohol SubstrateCatalyst (mol%)Base (equivalents)SolventTime (h)Yield (%)
1Primary Alcohol5Triethylamine (1.5)Dichloromethane1-3>95
2Secondary Alcohol5-10Triethylamine (1.5)Dichloromethane2-690-98
3Tertiary Alcohol10-20Triethylamine (2.0)Dichloromethane12-2470-90
4Phenol5Triethylamine (1.5)Dichloromethane1-2>98
5Sterically Hindered Alcohol10-20Triethylamine (2.0)Dichloromethane/DMF24-4850-80

Note: Data is representative of typical DMAP-catalyzed reactions and should be used as a guideline.

Experimental Protocols

General Protocol for the Acylation of a Primary Alcohol

This protocol describes a general procedure for the acylation of a primary alcohol using an acid anhydride and this compound as a catalyst.

Materials:

  • Primary alcohol (1.0 eq)

  • Acid anhydride (1.2 - 1.5 eq)

  • This compound (0.05 - 0.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and stir.

  • Add this compound (0.05 - 0.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acid anhydride (1.2 - 1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental_Workflow Start Start: Dry Round-Bottom Flask under Inert Atmosphere AddReactants 1. Add Alcohol, DCM, and Triethylamine Start->AddReactants AddCatalyst 2. Add this compound AddReactants->AddCatalyst Cool 3. Cool to 0 °C AddCatalyst->Cool AddAnhydride 4. Add Acid Anhydride Cool->AddAnhydride React 5. Warm to RT and Stir (1-3h) Monitor by TLC AddAnhydride->React Quench 6. Quench with NaHCO3 (aq) React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with Brine Extract->Wash Dry 9. Dry with MgSO4/Na2SO4 Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify by Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Caption: General workflow for the acylation of a primary alcohol.

Protocol for the Acylation of a Sterically Hindered Secondary Alcohol

For more sterically demanding substrates, reaction conditions may need to be adjusted to achieve a satisfactory yield.

Modifications to the General Protocol:

  • Catalyst Loading: Increase the amount of this compound to 0.1 - 0.2 equivalents.

  • Base: Use a stronger, non-nucleophilic base such as 2,6-lutidine or proton sponge if triethylamine proves insufficient.

  • Solvent: A more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial, either alone or as a co-solvent with dichloromethane.

  • Temperature: The reaction may require heating to 40-60 °C to proceed at a reasonable rate.

  • Reaction Time: Expect longer reaction times, potentially 24-48 hours. Close monitoring by TLC or GC-MS is recommended.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and its analogues are toxic and can be absorbed through the skin.[6] Handle with care.

  • Acid anhydrides are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Troubleshooting

  • Low Yield: Increase catalyst loading, reaction time, or temperature. Consider a different solvent or base. Ensure all reagents and solvents are anhydrous.

  • Incomplete Reaction: The nucleophile may be too sterically hindered. More forcing conditions (higher temperature, longer time) may be necessary.

  • Side Reactions: If side products are observed, consider lowering the reaction temperature or using a less reactive acylating agent.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a catalyst for a wide range of acylation reactions in their synthetic endeavors.

References

Application Note: 1H and 13C NMR Spectroscopy of 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Dimethylpyridin-4-amine. It includes predicted spectral data based on the analysis of structurally related compounds, comprehensive experimental protocols for sample preparation and spectral acquisition, and a visual representation of the molecular structure with respect to its NMR active nuclei. This information is intended to support researchers in the identification, characterization, and quality control of this compound in academic and industrial settings.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from experimental data of 3,5-dimethylpyridine and 4-aminopyridine, considering the expected substituent effects of the amino group on the pyridine ring.

Predicted 1H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6~ 7.8 - 8.0s (singlet)-
NH₂~ 4.0 - 5.0s (singlet), broad-
CH₃ (C3, C5)~ 2.1 - 2.3s (singlet)-

Note: The chemical shift of the amine protons (NH₂) can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.

Predicted 13C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2, C-6~ 145 - 148
C-4~ 150 - 153
C-3, C-5~ 128 - 131
CH₃ (C3, C5)~ 17 - 19

Experimental Protocols

The following protocols provide a standardized procedure for the preparation and NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). The choice of solvent can influence the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

    • Place the sample in the NMR spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans.

  • ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of its proton and carbon environments.

Caption: Molecular structure of this compound with NMR assignments.

Signaling Pathways and Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of this compound, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of this compound.

The Role of 3,5-Dimethylpyridin-4-amine in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyridin-4-amine, a substituted pyridine derivative, is an analog of the well-known organocatalyst 4-(Dimethylamino)pyridine (DMAP). While literature specifically detailing the extensive use of this compound in polymer chemistry is limited, its structural similarity to DMAP suggests a significant potential as a nucleophilic catalyst in various polymerization reactions. This document provides an overview of its probable applications, inferred catalytic mechanisms, and detailed experimental protocols for its use in polymer synthesis, drawing parallels with the established roles of other 4-aminopyridine derivatives. The strategic placement of electron-donating methyl groups on the pyridine ring at the 3 and 5 positions is anticipated to modulate its basicity and steric hindrance, thereby influencing its catalytic activity.

Introduction

Pyridine-containing polymers and pyridine-based catalysts are integral to modern polymer chemistry, finding applications in areas ranging from materials science to drug delivery. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst used extensively in acylation, esterification, and polymerization reactions.[1] this compound, with methyl groups flanking the amino group, presents an interesting structural variation. The electron-donating nature of the methyl groups is expected to enhance the nucleophilicity of the pyridine nitrogen, potentially increasing its catalytic efficacy. However, the steric bulk introduced by these groups may also influence substrate accessibility to the catalytic center. This document explores the theoretical and potential practical applications of this compound in polymer chemistry.

Potential Applications in Polymer Chemistry

Based on the known reactivity of analogous 4-aminopyridine derivatives, this compound is predicted to be a competent catalyst or monomer in several polymerization processes:

  • Catalyst for Ring-Opening Polymerization (ROP): Substituted pyridines can catalyze the ring-opening polymerization of cyclic esters (e.g., lactides, caprolactone) and other cyclic monomers to produce polyesters and other polymers.[2] The basicity of this compound could facilitate the initiation of these polymerizations.

  • Monomer for the Synthesis of Functional Polymers: As a diamine, this compound can be used as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to synthesize functional polyamides and polyimides. The pyridine moiety incorporated into the polymer backbone can impart unique properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

  • Catalyst for Polyurethane Formation: Tertiary amines are widely used as catalysts in the formation of polyurethanes from isocyanates and polyols. The nucleophilic character of this compound suggests it could effectively catalyze this step-growth polymerization.[1]

  • Post-Polymerization Modification: Similar to DMAP, it can be employed as a catalyst for the functionalization of pre-formed polymers, for instance, in the esterification of hydroxyl-containing polymers.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the literature, the following table presents a comparative summary of catalytic performance for the well-studied 4-(Dimethylamino)pyridine (DMAP) in a representative acylation reaction. It is hypothesized that this compound would exhibit comparable, though potentially sterically influenced, activity.

Table 1: Illustrative Catalytic Activity of 4-(Dimethylamino)pyridine (DMAP) in Acylation

CatalystReaction TypeSubstrateAcylating AgentYield (%)Reaction Time (h)Reference
DMAPEsterification1-AdamantanolAcetic Anhydride>952[3]

Experimental Protocols

The following are detailed, generalized protocols for the potential use of this compound in polymer synthesis. These should be considered as starting points for optimization.

Protocol 1: Catalysis of Ring-Opening Polymerization of ε-Caprolactone

Objective: To synthesize polycaprolactone (PCL) using this compound as a catalyst.

Materials:

  • ε-Caprolactone (freshly distilled)

  • This compound

  • Benzyl alcohol (as initiator, dried over molecular sieves)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ε-caprolactone (e.g., 1.14 g, 10 mmol) and anhydrous toluene (10 mL).

  • Add benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) as the initiator.

  • In a separate vial, dissolve this compound (e.g., 12.2 mg, 0.1 mmol) in anhydrous toluene (1 mL).

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and maintain for a set period (e.g., 24 hours).

  • After the reaction period, cool the flask to room temperature and quench the reaction by adding a few drops of acetic acid.

  • Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and polydispersity) and NMR (for structure confirmation).

Protocol 2: Synthesis of a Polyamide via Polycondensation

Objective: To synthesize a polyamide using this compound as a diamine monomer.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Triethylamine (dried over KOH)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (e.g., 1.22 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous DMAc (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous DMAc (10 mL).

  • Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into 200 mL of methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • Characterize the polymer by FTIR (to confirm amide bond formation), TGA (for thermal stability), and inherent viscosity measurement.

Mandatory Visualization

Catalytic_Cycle_ROP cluster_activation Activation cluster_propagation Propagation Monomer Cyclic Monomer (e.g., Lactone) ActivatedMonomer Activated Monomer Complex Monomer->ActivatedMonomer Initiator Initiator (e.g., R-OH) PropagatingChain Propagating Polymer Chain Initiator->PropagatingChain Ring Opening Catalyst This compound Catalyst->ActivatedMonomer Nucleophilic Attack ActivatedMonomer->PropagatingChain PropagatingChain->PropagatingChain Chain Growth Polymer Polymer PropagatingChain->Polymer Termination / Quenching

Caption: Proposed catalytic cycle for the Ring-Opening Polymerization catalyzed by this compound.

Experimental_Workflow_Polyamide Diamine Dissolve this compound and Triethylamine in DMAc Cooling1 Cool to 0 °C Diamine->Cooling1 Addition Dropwise Addition Cooling1->Addition DiacylChloride Dissolve Diacyl Chloride in DMAc DiacylChloride->Addition Reaction Stir at Room Temperature for 24 hours Addition->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polyamide Drying->Characterization

Caption: Experimental workflow for the synthesis of a polyamide using this compound.

Conclusion

While direct experimental evidence for the role of this compound in polymer chemistry remains to be broadly established in scientific literature, its structural analogy to the highly effective catalyst DMAP strongly suggests its potential in a variety of polymerization reactions. The provided application notes and protocols serve as a foundational guide for researchers to explore its utility as both a catalyst and a monomer. Further investigation into the steric and electronic effects of the 3,5-dimethyl substitution will be crucial in delineating its specific advantages and limitations compared to other 4-aminopyridine catalysts. This exploration could unveil a new, valuable tool for the synthesis of advanced polymeric materials.

References

Application Notes and Protocols: 4-Dimethylaminopyridine (DMAP) as a Reagent in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Reagent: The following application notes and protocols focus on 4-Dimethylaminopyridine (DMAP, CAS: 1122-58-3), a widely used and highly effective nucleophilic catalyst. While the initial query specified 3,5-Dimethylpyridin-4-amine, publicly available scientific literature on its use in analytical methods is scarce. It is highly probable that the intended compound of interest was the well-documented catalyst, DMAP.

DMAP is a versatile catalyst for a variety of reactions, including esterifications and acylations, making it a valuable tool in analytical chemistry for the derivatization of analytes prior to chromatographic and mass spectrometric analysis.[1][2] Derivatization is often employed to enhance analyte detectability, improve chromatographic separation, and increase ionization efficiency in mass spectrometry.[3]

Application Note 1: Catalysis of Derivatization Reactions for LC-MS/MS Analysis

4-Dimethylaminopyridine is a highly efficient catalyst for acylation reactions, a property that is leveraged in analytical methods to derivatize functional groups such as hydroxyls and amines.[4][5] This catalytic activity significantly accelerates reaction times, often allowing for derivatization to proceed at room temperature.[6]

Key Applications:

  • Steroid Analysis: DMAP catalyzes the picolinyl esterification of steroids, which has been shown to increase the electrospray ionization (ESI) response by approximately 10-fold in positive-ion mode LC-MS/MS, thereby enhancing sensitivity.[6]

  • Mycotoxin Analysis: In food safety analysis, DMAP is used as a catalyst for the pre-column derivatization of T-2 and HT-2 mycotoxins with fluorescent labels, enabling their sensitive detection by HPLC with fluorescence detection.[6]

  • Hormone Quantification: DMAP is employed as a catalyst in the derivatization of estradiol with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) for highly sensitive quantification by LC/ESI-MS/MS.[7][8] This method offers a significant reduction in reaction time compared to methods using inorganic bases.[7]

  • Vitamin D Metabolite Analysis: DMAP is a component of the derivatizing reagent mixture for the acetylation of vitamin D metabolites, facilitating their quantitative analysis by LC-MS/MS.[9]

  • Analysis of Genotoxic Impurities: DMAP has been used for the derivatization of potentially genotoxic alkyl halides for their screening and quantification by LC-MS/MS.

General Catalytic Mechanism in Acylation:

DMAP acts as a nucleophilic catalyst. In the presence of an acylating agent (e.g., an acid anhydride), DMAP reacts to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the analyte (e.g., an alcohol or amine) than the original acylating agent. After the transfer of the acyl group to the analyte, the DMAP catalyst is regenerated.

DMAP_Catalytic_Cycle reagent Acylating Agent (e.g., Acetic Anhydride) intermediate N-Acylpyridinium Intermediate (Highly Reactive) reagent->intermediate + DMAP DMAP DMAP (Catalyst) product Derivatized Analyte intermediate->product + Analyte analyte Analyte with -OH or -NH2 group regenerated_DMAP Regenerated DMAP product->regenerated_DMAP - Protonated Analyte regenerated_DMAP->DMAP Deprotonation

Figure 1: Generalized catalytic cycle of DMAP in acylation reactions.

Experimental Protocols

Protocol 1: Derivatization of Estradiol in Serum/Plasma using MPDNP-F and DMAP for LC/ESI-MS/MS Analysis

This protocol is adapted from a method for the sensitive and specific quantification of estradiol (E2).[7][8] The use of DMAP as a catalyst reduces the reaction time and is more compatible with LC/ESI-MS/MS instrumentation than non-volatile inorganic salts.[7][8]

Materials:

  • Estradiol standard solutions

  • Serum or plasma samples

  • 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) solution (2 mg/mL in acetonitrile)

  • 4-Dimethylaminopyridine (DMAP) solution (1 mg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Nitrogen gas supply

  • Heater block or incubator at 60°C

  • LC/ESI-MS/MS system

Procedure:

  • Sample Preparation: Pre-treat serum or plasma samples to extract estradiol.

  • Derivatization Reaction:

    • To the dried estradiol standard or sample extract, add 20 µL of the MPDNP-F solution.

    • Add 20 µL of the DMAP solution.

    • Vortex the mixture briefly.

    • Heat the mixture at 60°C for 15 minutes.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas at 40°C.

  • Reconstitution: Dissolve the residue in 40 µL of the initial mobile phase for LC analysis.

  • Analysis: Inject an aliquot (e.g., 10 µL) into the LC/ESI-MS/MS system.

Estradiol_Derivatization_Workflow start Start: Dried Estradiol Sample/Standard add_reagents Add 20 µL MPDNP-F (2 mg/mL) Add 20 µL DMAP (1 mg/mL) start->add_reagents vortex Vortex add_reagents->vortex heat Heat at 60°C for 15 minutes vortex->heat evaporate Evaporate solvent (N2 stream, 40°C) heat->evaporate reconstitute Reconstitute in 40 µL of mobile phase evaporate->reconstitute inject Inject into LC/ESI-MS/MS reconstitute->inject

Figure 2: Workflow for the DMAP-catalyzed derivatization of estradiol.

Protocol 2: Acetylation of Vitamin D Metabolites for LC-MS/MS Analysis

This protocol is a general procedure for the acetylation of hydroxylated vitamin D metabolites, adapted from a comparative study of derivatization reagents.[9]

Materials:

  • Dried extract containing vitamin D metabolites

  • Pyridine (anhydrous)

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Methanol (LC-MS grade)

  • Mobile phase for reconstitution (e.g., 90:10 Methanol:Water)

  • Nitrogen gas supply

Procedure:

  • Preparation of Derivatization Reagent (prepare fresh):

    • Prepare a mixture of pyridine and acetic anhydride in a 67:33 (v/v) ratio.

    • Dissolve DMAP in this mixture to a final concentration of 2 mg/mL.

  • Derivatization Reaction:

    • To the dried sample extract, add 33.3 µL of the freshly prepared derivatization reagent.

    • Allow the reaction to proceed at room temperature for 60 minutes in the dark.

  • Quenching the Reaction:

    • Add 50 µL of methanol to quench the reaction and consume excess acetic anhydride.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water).

  • Analysis: Inject an aliquot into the LC-MS/MS system.

VitaminD_Derivatization_Workflow start Start: Dried Vitamin D Metabolite Extract add_reagent Add 33.3 µL of Derivatization Reagent start->add_reagent prepare_reagent Prepare Derivatization Reagent: Pyridine:Acetic Anhydride (67:33) + 2 mg/mL DMAP prepare_reagent->add_reagent react React at Room Temperature for 60 minutes (in dark) add_reagent->react quench Add 50 µL Methanol to quench react->quench evaporate Evaporate to dryness (N2 stream) quench->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 3: Workflow for the acetylation of Vitamin D metabolites using a DMAP-containing reagent.

Quantitative Data Summary

The following table summarizes the quantitative performance data from analytical methods utilizing DMAP as a catalyst for derivatization.

AnalyteMethodDerivatization Reagent(s)CatalystLower Limit of Quantification (LLOQ)Sample MatrixReference
Estradiol (E2)LC/ESI-MS/MSMPDNP-FDMAP 5.0 pg/mLSerum/Plasma[7][8]
4-Dimethylaminopyridine (as an impurity)HILIC-UVNot ApplicableNot Applicable14.87 ppmLinagliptin API[10]

Note: The second entry is for the quantification of DMAP itself as an impurity, not as a reagent for derivatization, but is included for context on its analysis.

References

Application Notes and Protocols for the Synthesis of ¹⁵N-Labeled 3,5-Dimethylpyridine for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen-15 (¹⁵N) labeled compounds are invaluable tools in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating molecular structures, studying reaction mechanisms, and probing biological interactions. The ¹⁵N nucleus has a spin of 1/2, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus. The chemical shift of ¹⁵N is also highly sensitive to its local electronic environment, making it an excellent probe for hydrogen bonding and protonation states.[1][2] 3,5-Dimethylpyridine, also known as 3,5-lutidine, is a common heterocyclic scaffold found in various functional molecules. Access to its ¹⁵N-labeled isotopologue is crucial for detailed NMR-based investigations in drug discovery and materials science.

This document provides a detailed protocol for the synthesis of ¹⁵N-labeled 3,5-dimethylpyridine based on a de novo synthetic approach. This method utilizes readily available precursors and offers a direct route to the desired labeled compound.[1][2] Additionally, alternative modern methods for ¹⁵N incorporation into pyridine rings, such as those involving Zincke intermediates, offer a broader strategy for labeling a wide array of pyridine-containing molecules and are also briefly discussed.[3][4][5][6][7][8]

Alternative Synthetic Strategies

While this document focuses on a specific de novo synthesis, it is noteworthy that other powerful methods exist for ¹⁵N labeling of pyridines. One prominent strategy involves the ring-opening of a pre-existing pyridine to form a Zincke imine intermediate, followed by a ring-closing step with a ¹⁵N-labeled ammonia source like ¹⁵NH₄Cl.[3][4][7][8] This approach is highly versatile and has been successfully applied to a wide range of substituted pyridines, often achieving isotopic incorporation greater than 95%.[3][4][7] This method is particularly useful for late-stage labeling of complex molecules.[3][4]

Application of ¹⁵N-3,5-Dimethylpyridine in NMR Studies

The synthesized ¹⁵N-3,5-dimethylpyridine can be utilized in a variety of advanced NMR experiments, including:

  • Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): To unambiguously assign nitrogen and adjacent proton and carbon signals.

  • Hydrogen Bond Analysis: The ¹⁵N chemical shift is sensitive to the formation of hydrogen bonds, providing insights into intermolecular interactions.[2]

  • Protonation State Determination: The protonation of the pyridine nitrogen leads to a significant change in the ¹⁵N chemical shift, allowing for the determination of pKa values and the study of acid-base chemistry.[1][2]

  • Signal Amplification by Reversible Exchange (SABRE): ¹⁵N-labeled pyridines are key substrates for this hyperpolarization technique, which can enhance NMR signal intensity by several orders of magnitude, enabling rapid data acquisition and detection of low-concentration species.[5]

Experimental Protocol: De Novo Synthesis of ¹⁵N-3,5-Dimethylpyridine

This protocol is adapted from the synthesis of ¹⁵N-labeled pyridines via a 2-alkoxy-3,4-dihydro-2H-pyran precursor.[1][2] The synthesis is a two-step process starting from methacrolein and ethyl propenyl ether to form the pyran intermediate, which is then reacted with ¹⁵N-ammonium chloride to yield the final product.

Step 1: Synthesis of 2-Ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

  • Reaction Setup: In a suitable reaction vessel, combine methacrolein and ethyl propenyl ether.

  • Reaction Conditions: The specific conditions (catalyst, temperature, and reaction time) for this Diels-Alder type reaction should be optimized but typically proceed under thermal conditions or with mild Lewis acid catalysis.

  • Work-up and Purification: After the reaction is complete, the crude product is purified by distillation to yield 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran.

Step 2: Synthesis of ¹⁵N-3,5-Dimethylpyridine

  • Reaction Setup: In a pressure-resistant vessel, dissolve the purified 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran in a suitable solvent (e.g., an acidic aqueous medium).

  • Addition of ¹⁵N Source: Add ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) to the solution. ¹⁵NH₄Cl is the source of the nitrogen-15 isotope.[1][2][9]

  • Reaction Conditions: The reaction mixture is heated in the sealed vessel. The temperature and reaction time will need to be optimized to ensure complete conversion to 3,5-dimethylpyridine.

  • Work-up: After cooling, the acidic reaction mixture is neutralized with a base (e.g., sodium carbonate).

  • Extraction and Purification: The product, ¹⁵N-3,5-dimethylpyridine, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed by distillation. The final product can be further purified by distillation.

Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, and ¹⁵N NMR) and mass spectrometry to confirm its identity and determine the level of ¹⁵N incorporation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of ¹⁵N-3,5-dimethylpyridine.

ParameterValueReference(s)
Starting Materials Methacrolein, Ethyl propenyl ether, ¹⁵NH₄Cl[1],[2]
Key Intermediate 2-Ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran[2]
Typical Yield ~60% (for similar pyridine syntheses)[9]
Isotopic Enrichment >98%[9]
¹⁵N NMR Chemical Shift Dependent on solvent and protonation state[1],[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyran Intermediate Synthesis cluster_step2 Step 2: ¹⁵N-Pyridine Formation start1 Methacrolein + Ethyl Propenyl Ether reaction1 Diels-Alder Reaction start1->reaction1 intermediate 2-Ethoxy-3,4-dihydro- 3,5-dimethyl-2H-pyran reaction1->intermediate purification1 Distillation intermediate->purification1 start2 Pyran Intermediate + ¹⁵NH₄Cl purification1->start2 Purified Intermediate reaction2 Ring Formation & Aromatization start2->reaction2 product_crude Crude ¹⁵N-3,5-Dimethylpyridine reaction2->product_crude workup Neutralization & Extraction product_crude->workup purification2 Distillation workup->purification2 final_product Pure ¹⁵N-3,5-Dimethylpyridine purification2->final_product

Caption: Synthetic workflow for ¹⁵N-labeled 3,5-dimethylpyridine.

Logical_Relationship cluster_synthesis Synthesis cluster_characterization Characterization cluster_applications NMR Applications synthesis Synthesis of ¹⁵N-3,5-Dimethylpyridine nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr Verification ms Mass Spectrometry synthesis->ms Verification h_bond Hydrogen Bond Studies nmr->h_bond protonation Protonation State Analysis nmr->protonation structure Structural Elucidation nmr->structure sabre SABRE Hyperpolarization nmr->sabre

Caption: Relationship between synthesis, characterization, and applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethylpyridin-4-amine. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Synthesis Overview

The primary synthetic route to this compound involves a three-step process starting from 3,5-lutidine:

  • Oxidation: 3,5-Lutidine is oxidized to 3,5-Lutidine-N-oxide.

  • Nitration: The N-oxide is then nitrated to form 3,5-Dimethyl-4-nitropyridine-N-oxide.

  • Reduction: The nitro group and N-oxide are subsequently reduced to yield the final product, this compound.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final compound. This guide will address specific issues you may encounter at each stage.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address potential issues during your synthesis.

Step 1: Oxidation of 3,5-Lutidine

Q1: My oxidation of 3,5-lutidine to 3,5-lutidine-N-oxide is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the N-oxidation of 3,5-lutidine can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Temperature control is critical. While some protocols suggest heating, excessive temperatures can lead to decomposition of the product. It is advisable to screen a range of temperatures to find the optimal condition for your specific setup.

  • Oxidizing Agent Activity: The activity of your oxidizing agent, commonly hydrogen peroxide, can be compromised. Ensure you are using a fresh, properly stored batch of the reagent. The concentration of hydrogen peroxide is also a key parameter to control.

  • Purity of Starting Material: Impurities in the starting 3,5-lutidine can interfere with the reaction. Always ensure the purity of your reagents before commencing the synthesis.

Step 2: Nitration of 3,5-Lutidine-N-oxide

Q2: The nitration of 3,5-lutidine-N-oxide is giving me a low yield and forming significant byproducts. How can I optimize this step?

A2: The nitration step is highly exothermic and can be challenging to control, often leading to low yields and the formation of unwanted side products. Here are some key areas to investigate:

  • Choice of Nitrating Agent: The traditional use of concentrated or fuming nitric acid in sulfuric acid can be harsh and lead to side reactions.[1] Consider using a milder nitrating agent. A mixture of potassium nitrate and concentrated sulfuric acid has been shown to improve yields to 85-86% and provides a more controlled reaction with reduced emission of toxic nitrogen oxide fumes.[1][2]

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature, especially during the addition of the nitrating agent, is crucial to prevent runaway reactions and byproduct formation. An ice bath or cryostat should be used to maintain the temperature, typically between 0-10°C during addition.[1]

  • Order of Reagent Addition: The order in which you add the reagents can impact the outcome. Slowly adding the nitrating agent to the solution of 3,5-lutidine-N-oxide in sulfuric acid allows for better temperature control and can minimize side reactions.

  • Reaction Time and Temperature Profile: After the initial addition, the reaction mixture is typically warmed to a specific temperature (e.g., 80-90°C) and held for a period to ensure complete reaction.[1] Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Q3: I am concerned about the safety of the nitration reaction. What are the primary hazards and how can they be mitigated?

A3: The nitration of pyridine N-oxides is a potentially hazardous reaction due to its highly exothermic nature.

  • Thermal Runaway: The reaction can become vigorous and lead to a rapid increase in temperature and pressure. To manage this, ensure slow, controlled addition of the nitrating agent with efficient cooling.

  • Evolution of Toxic Gases: The use of nitric acid can generate toxic brown fumes of nitrogen oxides (NOx). Performing the reaction in a well-ventilated fume hood is mandatory. Using potassium nitrate as an alternative nitrating agent can significantly reduce the formation of these hazardous gases.[2]

  • Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Step 3: Reduction of 3,5-Dimethyl-4-nitropyridine-N-oxide

Q4: I am struggling with the final reduction step to obtain this compound. My yields are consistently low. What are the best reduction methods and how can I troubleshoot this?

A4: The reduction of both the nitro group and the N-oxide is the final and often challenging step. Low yields can be due to incomplete reaction, side reactions, or product degradation.

  • Choice of Reducing Agent: Several reducing agents can be employed for this transformation. The choice of reagent can significantly impact the yield and selectivity.

    • Iron (Fe) in Acidic Media (e.g., HCl or Acetic Acid): This is a classic and often effective method for reducing aromatic nitro groups.[3][4] It is a mild method that can be selective in the presence of other reducible groups.[5]

    • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Nickel): This is a clean and efficient method, often providing high yields. However, it may also reduce other functional groups in the molecule. Raney Nickel can be a good alternative to Pd/C if dehalogenation is a concern.[5]

    • Sodium Dithionite (Na₂S₂O₄): This is an economical and versatile reducing agent that works under mild conditions and is highly chemoselective.[6] It can selectively reduce a nitro group in the presence of other functionalities like esters or halogens.[6] The mechanism is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻).[6]

  • Incomplete Reaction: Monitor the reaction closely by TLC to ensure all the starting material and any intermediates (like the hydroxylamine) are fully converted.

  • Side Reactions: The reduction of 4-nitropyridine-N-oxides can sometimes lead to the formation of byproducts such as azoxy and azo compounds, especially under basic conditions.[7] Using acidic conditions, such as with Fe/HCl, can help minimize these side reactions.[3]

  • Product Degradation: The final product, an aminopyridine, can be susceptible to oxidation. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) during workup and purification can help prevent degradation.

Q5: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

A5: Purification of aminopyridines can be challenging due to their basicity and potential for oxidation.

  • Column Chromatography: Flash column chromatography on silica gel is a common purification method. However, the basicity of the amine can cause tailing on the column. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent system.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: The basic nature of the amine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid solution. The aqueous layer containing the protonated amine can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will yield the purified amine.

  • Charcoal Treatment: If your product is colored due to oxidative impurities, treating a solution of the crude product with activated charcoal can help decolorize it. The charcoal is then removed by filtration through celite.[8]

Data Presentation

Table 1: Comparison of Nitrating Agents for 3,5-Lutidine-N-oxide

Nitrating AgentTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Fuming Nitric Acid / Sulfuric Acid< 10 (addition), 100-105 (reaction)270-73 (for 3-methyl derivative)[1]
Potassium Nitrate / Sulfuric Acid0-10 (addition), 80-90 (reaction)1-285-86[1][2]
Potassium Nitrate / Sulfuric Acid10-15 (addition), 85-90 (reaction)185[2]
Potassium Nitrate / Sulfuric Acid60-65 (reaction)285.7[2]

Table 2: Common Reducing Agents for 4-Nitro-Pyridine-N-Oxides

Reducing AgentSolvent(s)Key AdvantagesPotential IssuesReference(s)
Fe / HCl or Acetic Acid Ethanol, Water, Acetic AcidMild, cost-effective, good for selective reductions.Can require acidic workup, potential for metal contamination.[3][4][5][9]
H₂ / Pd/C Methanol, Ethanol, Ethyl AcetateClean reaction, high yields, easy product isolation.Can reduce other functional groups, requires specialized equipment.[5]
H₂ / Raney Nickel Methanol, EthanolGood for substrates with halogens where dehalogenation is a concern.Pyrophoric catalyst, requires careful handling.[5]
Sodium Dithionite (Na₂S₂O₄) Water, Methanol, DioxaneMild conditions, highly chemoselective, metal-free.Can require aqueous workup, potential for sulfur-containing byproducts.[6][10]
SnCl₂ Ethanol, Ethyl AcetateMild, effective for selective reductions.Tin salts can be difficult to remove during workup.[11]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide using Potassium Nitrate[1][2]
  • Preparation: In a flask equipped with a magnetic stirrer and thermometer, dissolve 3,5-lutidine-N-oxide (1 equivalent) in concentrated sulfuric acid (5-10 volumes) and cool the mixture to 0-10°C in an ice bath.

  • Nitration: Slowly add finely powdered potassium nitrate (1.1-1.5 equivalents) to the solution, ensuring the temperature is maintained between 0-10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH is approximately 8-8.5, while keeping the mixture cool in an ice bath.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried to yield 3,5-dimethyl-4-nitropyridine-N-oxide.

Protocol 2: Reduction of 3,5-Dimethyl-4-nitropyridine-N-oxide using Iron and Hydrochloric Acid[3][9]
  • Setup: To a solution of 3,5-dimethyl-4-nitropyridine-N-oxide (1 equivalent) in a mixture of ethanol and water, add iron powder (excess, e.g., 5-10 equivalents).

  • Reaction Initiation: Add a small amount of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic and may require initial cooling.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to pH > 8. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction A 3,5-Lutidine C 3,5-Lutidine-N-oxide A->C Oxidation B Oxidizing Agent (e.g., H₂O₂) B->C E 3,5-Dimethyl-4-nitropyridine-N-oxide C->E Nitration D Nitrating Agent (e.g., KNO₃/H₂SO₄) D->E G This compound E->G Reduction F Reducing Agent (e.g., Fe/HCl) F->G

Caption: Overall synthetic workflow for this compound.

troubleshooting_low_yield Start Low Yield Observed Step Which Step? Start->Step Oxidation Oxidation Step->Oxidation Step 1 Nitration Nitration Step->Nitration Step 2 Reduction Reduction Step->Reduction Step 3 Check_Ox Check Reagent Purity Optimize Temperature Monitor Reaction (TLC) Oxidation->Check_Ox Check_Nit Control Temperature (0-10°C) Use Milder Nitrating Agent (KNO₃) Slow Reagent Addition Nitration->Check_Nit Check_Red Choose Appropriate Reducing Agent Ensure Complete Reaction (TLC) Prevent Side Reactions (acidic pH) Reduction->Check_Red Improved Yield Improved Check_Ox->Improved Check_Nit->Improved Check_Red->Improved

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dimethylpyridin-4-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary techniques for purifying this compound are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials, such as 3,5-lutidine, and byproducts from the synthesis. Depending on the synthetic route, these byproducts could include regioisomers, over-alkylated species, or oxidized impurities. For instance, if the synthesis involves the amination of a substituted pyridine, residual starting materials and other isomers are common contaminants.

Q3: How can I effectively remove unreacted 3,5-lutidine?

Acid-base extraction is a highly effective method for separating this compound from less basic impurities like 3,5-lutidine. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the more basic this compound will be protonated and move to the aqueous phase, leaving the less basic impurities in the organic layer.

Q4: My this compound appears to be degrading on silica gel during column chromatography. What can I do?

Amines can sometimes interact with the acidic silanol groups on standard silica gel, leading to tailing of peaks and potential degradation. To mitigate this, you can either use a deactivated silica gel or add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the mobile phase.[1][2] Alternatively, using a different stationary phase like alumina may be beneficial.

Troubleshooting Guides

Acid-Base Extraction
Issue Possible Cause(s) Troubleshooting Steps
Emulsion formation during extraction. - High concentration of impurities. - Vigorous shaking.- Add a small amount of brine (saturated NaCl solution). - Allow the separatory funnel to stand for a longer period. - Gently swirl the funnel instead of vigorous shaking. - Filter the mixture through a pad of celite.
Low recovery of product from the aqueous phase. - Incomplete protonation of the amine. - Insufficient number of extractions. - Product has some solubility in the organic phase even in its salt form.- Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2). - Increase the number of extractions with the acidic solution. - Back-extract the organic layer with fresh acidic solution.
Product precipitates upon basification of the aqueous layer. - This is the expected outcome as the protonated amine is neutralized to the free base, which is less water-soluble.- This is the desired step. Ensure the aqueous layer is made sufficiently basic (pH > 10) to fully deprotonate the amine salt. - Extract the precipitated/dissolved free base into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Streaking or tailing of the product spot on TLC and broad peaks on the column. - Interaction of the basic amine with acidic silica gel. - Column overload.- Add 0.5-2% triethylamine to the eluent system. - Use deactivated (neutral) silica gel or alumina.[2] - Reduce the amount of crude material loaded onto the column.
Poor separation of the product from impurities. - Inappropriate solvent system.- Optimize the mobile phase using TLC. A good starting point for many amines is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), with a small percentage of triethylamine.[1] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product does not elute from the column. - The mobile phase is not polar enough. - Strong, irreversible binding to the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). - If the product is still retained, consider flushing the column with a small amount of a more polar solvent containing a base (e.g., 5-10% methanol in dichloromethane with 2% triethylamine).
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated. - The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Try adding a seed crystal of pure product. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Product "oils out" instead of forming crystals. - The boiling point of the solvent is too high, and the melting point of the solute is below the boiling point of the solvent. - The solution is supersaturated.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Try a different recrystallization solvent with a lower boiling point.
Low recovery of purified product. - The chosen solvent is too good at dissolving the product, even at low temperatures. - Too much solvent was used.- Choose a solvent in which the product has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the crystallization mixture for a longer period at a lower temperature.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution : Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Extraction : Stopper the funnel and shake gently at first, venting frequently to release any pressure. Then, shake more vigorously for 1-2 minutes.

  • Separation : Allow the layers to separate fully. The protonated amine will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Collect the aqueous layer.

  • Repeat : Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete transfer of the amine to the aqueous phase. Combine all aqueous extracts.

  • Basification : Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 10), as confirmed with pH paper.

  • Back-Extraction : Extract the now-neutralized this compound from the aqueous layer with a fresh organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration : Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Column Chromatography - Starting Conditions
  • Stationary Phase : Silica gel (consider deactivating with a triethylamine solution if tailing is observed).

  • Mobile Phase (Eluent) : A good starting point for TLC analysis and subsequent column chromatography is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. For basic compounds like this compound, the addition of a small amount of triethylamine is recommended.[1][2]

Example Solvent System for TLC Expected Rf (Approximate)
95:5 Dichloromethane:Methanol + 0.5% Triethylamine0.2 - 0.4
80:20 Ethyl Acetate:Hexanes + 0.5% Triethylamine0.3 - 0.5

Note: These are suggested starting points and should be optimized based on TLC analysis of the specific crude mixture.

Recrystallization - Solvent Screening

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridines, a range of solvents can be effective.

Solvent/Solvent System General Suitability
TolueneGood for many aromatic amines.
IsopropanolOften a good choice for polar compounds.
Ethyl Acetate/HexanesA two-solvent system can be effective if a single solvent is not ideal. Dissolve in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool slowly.
WaterWhile less common for organic amines, it can sometimes be used, especially for their salts.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound abe Acid-Base Extraction crude->abe Liquid-liquid separation cc Column Chromatography crude->cc Solid-liquid chromatography recryst Recrystallization crude->recryst Solid-state purification analysis Purity Analysis (e.g., NMR, LC-MS) abe->analysis cc->analysis recryst->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic cluster_options Troubleshooting Options start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity pure Pure Product check_purity->pure Purity > 98% impure Impure Product check_purity->impure Purity < 98% change_method Change Purification Method impure->change_method e.g., ABE to CC optimize_params Optimize Parameters impure->optimize_params e.g., change solvent repeat_purification Repeat Purification change_method->repeat_purification optimize_params->repeat_purification repeat_purification->start

Caption: Decision-making logic for troubleshooting purification of this compound.

References

managing side reactions when using 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethylpyridin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing potential side reactions during its use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered when working with this compound, providing potential causes and solutions.

Category 1: Reaction-Specific Issues

Q1: I am observing significant amounts of a di-alkylated byproduct during my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a common side reaction when using aminopyridines due to the increased nucleophilicity of the initially formed secondary amine compared to the starting primary amine.[1] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your alkylating agent. Using a 1:1 or a slight excess of the amine to the alkylating agent can limit the extent of the second alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor the reaction with the more abundant starting amine.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy.

  • Alternative Methods: For challenging cases, consider alternative synthetic routes such as reductive amination, which can offer better control over mono-alkylation.

Q2: My acylation reaction with this compound is sluggish and gives a low yield. What can I do to improve it?

A: The steric hindrance from the two methyl groups adjacent to the amine can slow down acylation reactions.[2] Here are some troubleshooting steps:

  • Use a More Reactive Acylating Agent: If you are using an anhydride, switching to a more reactive acyl chloride may improve the reaction rate.

  • Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome the steric hindrance.[2]

  • Employ a Catalyst: While this compound is itself a base, for particularly difficult acylations, the addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be effective. DMAP forms a highly reactive N-acylpyridinium intermediate that can more readily acylate the sterically hindered amine.[2]

  • Solvent Choice: Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be beneficial.[2]

Category 2: Purity and Stability

Q3: My this compound has a brownish tint. What could be the cause and how can I purify it?

A: A brownish discoloration often indicates the presence of oxidized impurities. Aromatic amines can be susceptible to air oxidation over time.[3]

  • Purification by Recrystallization: The most common method for purifying solid organic compounds is recrystallization. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at high temperatures.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities. The charcoal is then removed by filtration through celite before recrystallization.[3]

  • Inert Atmosphere: To prevent further oxidation, handle the purified compound under an inert atmosphere (e.g., nitrogen or argon), especially during drying and storage.[3]

Q4: I am concerned about the stability of this compound under my reaction conditions (acidic/basic). What are the potential degradation pathways?

A: Understanding the stability of your compound is crucial. A forced degradation study can help identify potential degradation products.[4][5][6]

  • Acidic Conditions: In the presence of strong acids, the amine and pyridine nitrogen atoms can be protonated. While generally stable, prolonged exposure to harsh acidic conditions and high temperatures could lead to unforeseen degradation.

  • Basic Conditions: Strong bases are unlikely to cause significant degradation of the core structure under typical reaction conditions.

  • Oxidative Degradation: As an aromatic amine, it is susceptible to oxidation, which can be accelerated by light, air, and certain metal ions. This can lead to the formation of colored byproducts.

  • Thermal Stress: Assess the thermal stability to ensure it does not decompose at your reaction temperature.

Data on Reaction Conditions for Managing Side Reactions

The following table provides a summary of hypothetical, yet plausible, experimental conditions for minimizing common side reactions.

ParameterN-Alkylation (Mono-selectivity)N-Acylation (Improved Yield)
Stoichiometry 1.2 eq. Amine / 1.0 eq. Alkyl Halide1.0 eq. Amine / 1.1 eq. Acyl Chloride
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM) or Toluene
Catalyst None0.1 eq. DMAP (optional)[2]
Addition Rate Slow, dropwise addition of alkyl halideDropwise addition of acyl chloride
Typical Yield 60-75%70-85%
Purity (crude) 85-90%90-95%

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation

This protocol is designed to minimize the formation of di-alkylated byproducts.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Add the alkyl halide (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the dropping funnel. Add the alkyl halide solution dropwise to the stirred amine solution over 1-2 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Discolored this compound by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) at room and elevated temperatures to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow Workflow for Selective Mono-N-Alkylation start Start dissolve Dissolve Amine in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_halide Slowly Add Alkyl Halide cool->add_halide react React at RT (12-24h) add_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: A flowchart for selective mono-N-alkylation.

troubleshooting_logic Troubleshooting Low Yield in Acylation start Low Yield in Acylation check_reagent Check Acylating Agent Reactivity start->check_reagent increase_temp Increase Reaction Temperature start->increase_temp add_catalyst Add DMAP Catalyst start->add_catalyst check_solubility Check Reactant Solubility start->check_solubility result Improved Yield check_reagent->result increase_temp->result add_catalyst->result check_solubility->result

Caption: A troubleshooting guide for low acylation yields.

References

stability and storage conditions for 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3,5-Dimethylpyridin-4-amine, along with troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area.[1] While it is generally stable under normal conditions, specific temperature recommendations can prolong its shelf life.

Q2: How stable is this compound at room temperature?

While specific long-term stability data for this compound is not extensively published, studies on closely related compounds like 4-aminopyridine and 3,4-diaminopyridine have demonstrated excellent chemical stability. These compounds show little to no degradation when stored at room temperature (22-24°C) for at least 6 months, protected from light.[1][2][3][4] This suggests that this compound is also likely to be stable under these conditions.

Q3: Should this compound be refrigerated?

Refrigeration at 2-8°C is a recommended storage condition and can be considered for long-term storage to ensure maximum stability, although related compounds have shown excellent stability at room temperature as well.[1][3]

Q4: Is this compound sensitive to light?

Yes, protection from light is recommended.[1][2][3][4] Storing the compound in an amber or opaque container will minimize the risk of photodegradation.

Q5: What are the signs of degradation of this compound?

Visible signs of degradation may include a change in color or the appearance of the solid material. While the pure compound is a solid, any significant deviation from its initial appearance could indicate degradation. In stability studies of related compounds, no visible changes in the off-white powder were observed under proper storage conditions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or poor reactivity Degradation of the compound due to improper storage or handling.1. Review the storage conditions of your vial. Was it tightly sealed and protected from light and moisture? 2. Assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). 3. If degradation is suspected, use a fresh vial of the compound for subsequent experiments.
Change in physical appearance (e.g., color) Exposure to light, heat, or moisture, leading to chemical degradation.1. Discontinue use of the affected vial. 2. Obtain a new, unopened vial of the compound. 3. Ensure that the new vial is stored under the recommended conditions (cool, dark, and dry).
Compound appears clumpy or wet Absorption of moisture from the atmosphere.1. The compound may still be usable if the clumping is minor. However, for sensitive applications, it is best to use a fresh, dry sample. 2. To prevent this, ensure the container is always tightly sealed immediately after use. Store in a desiccator if working in a humid environment.

Stability and Storage Conditions Summary

Condition Recommendation Rationale
Temperature Store at 2-8°C for long-term storage. Room temperature (20-25°C) is acceptable for shorter periods.Lower temperatures slow down potential degradation processes.
Light Protect from light by storing in an amber or opaque container.[1][2][3][4]To prevent photodegradation.
Moisture Keep in a tightly sealed container in a dry environment.The compound can be hygroscopic.
Air Minimize exposure to air.To prevent potential oxidation.

Experimental Protocols

Protocol: Visual Inspection for Stability Assessment

  • Objective: To qualitatively assess the stability of this compound by visual inspection.

  • Procedure:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • Carefully open the container in a well-ventilated area.

    • Observe the physical appearance of the compound (e.g., color, texture).

    • Compare the appearance to that of a fresh, unopened sample if available, or to the description on the certificate of analysis.

    • Record any observed changes, such as discoloration or clumping.

  • Interpretation: Any significant change from the initial appearance may indicate degradation.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantitatively determine the purity of this compound and detect any degradation products. (Note: This is a general protocol and may need optimization for your specific equipment and standards).

  • Materials:

    • This compound sample

    • Reference standard of this compound

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Buffer (e.g., phosphate or acetate buffer, pH to be optimized)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and buffer. The exact ratio should be optimized to achieve good separation.

    • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase) to a known concentration.

    • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

    • HPLC Analysis:

      • Set up the HPLC system with the C18 column.

      • Equilibrate the column with the mobile phase.

      • Inject the standard and sample solutions.

      • Monitor the elution profile at a suitable UV wavelength (to be determined by UV scan of the compound).

  • Data Analysis:

    • Compare the chromatogram of the sample to that of the standard.

    • The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

    • The appearance of new peaks in the sample chromatogram that are not present in the standard chromatogram may indicate the presence of degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Start: Unexpected Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Storage Conditions Improper? check_storage->improper_storage visual_inspection Perform Visual Inspection (Color, Appearance) degradation_visible Visible Signs of Degradation? visual_inspection->degradation_visible purity_analysis Assess Purity by HPLC purity_low Purity Below Acceptable Limit? purity_analysis->purity_low improper_storage->visual_inspection No correct_storage Action: Correct Storage Practices improper_storage->correct_storage Yes degradation_visible->purity_analysis No use_new_vial Action: Use a Fresh Vial degradation_visible->use_new_vial Yes purity_low->use_new_vial Yes proceed_with_caution Action: Proceed with Caution (Consider potential impact on experiment) purity_low->proceed_with_caution No, but be aware end_ok End: Compound is Stable purity_low->end_ok No correct_storage->visual_inspection proceed_with_caution->end_ok

Caption: Troubleshooting workflow for stability issues.

Stability_Factors compound This compound Stability temperature Temperature compound->temperature affects light Light Exposure compound->light affects moisture Moisture (Humidity) compound->moisture affects air Atmospheric Air (Oxygen) compound->air affects time Storage Time compound->time affects container Container Integrity compound->container affects

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Optimizing 3,5-Dimethylpyridin-4-amine Loading in Esterifications

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on 3,5-Dimethylpyridin-4-amine and 4-DMAP: this compound is a substituted dialkylaminopyridine, structurally related to the highly effective and extensively studied catalyst, 4-(Dimethylamino)pyridine (4-DMAP).[1][2] Due to the similar electronic properties conferred by the pyridine nitrogen and the amino group, its catalytic activity and behavior in esterification reactions are analogous to 4-DMAP. The principles, optimization strategies, and troubleshooting steps outlined in this guide are based on the well-documented performance of 4-DMAP and are directly applicable to this compound.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the catalytic role of this compound in esterification?

A1: this compound functions as a highly effective nucleophilic catalyst.[3] Its mechanism involves the initial reaction with an acylating agent (like an acid anhydride or an activated carboxylic acid) to form a highly reactive N-acylpyridinium intermediate.[1][5] This intermediate is significantly more electrophilic than the original acylating agent. An alcohol then readily attacks this activated intermediate, leading to the formation of the desired ester and regeneration of the this compound catalyst, allowing it to re-enter the catalytic cycle.[1][3] This catalytic action dramatically accelerates acylation and esterification reactions, often by orders of magnitude compared to uncatalyzed reactions or those using less nucleophilic catalysts like pyridine.[4][6]

Q2: What is a typical starting catalyst loading for an esterification reaction?

A2: The optimal catalyst loading can vary significantly based on the reactivity of the substrates and the specific reaction conditions. However, a general starting range is between 0.1 mol% and 10 mol% . For many standard reactions with acid anhydrides, a loading as low as 0.05–2 mol% can be surprisingly effective, especially under solvent-free conditions.[7][8][9] For more challenging reactions, such as those involving sterically hindered alcohols or when using coupling agents like dicyclohexylcarbodiimide (DCC) in a Steglich esterification, a loading of 5–10 mol% is a common starting point.[10][11]

Q3: How does catalyst loading impact the reaction outcome?

A3: Catalyst loading directly influences the reaction rate and efficiency.

  • Increased Loading: Generally leads to a faster reaction rate. This can be crucial for converting sterically hindered or less reactive alcohols.[3][6]

  • Decreased Loading: Reduces cost and simplifies post-reaction purification by minimizing residual catalyst. For highly reactive substrates, a very low catalyst loading is often sufficient.[8]

  • Excessive Loading: Beyond a certain point, increasing the catalyst amount may not significantly improve the rate or yield and can complicate purification. In some cases, it may even promote side reactions.

Q4: Besides catalyst loading, what other key parameters should be optimized?

A4: Optimizing an esterification reaction requires a holistic approach. Key parameters to consider include:

  • Temperature: Increasing the temperature can overcome activation energy barriers for slow reactions, but be mindful of potential side reactions or substrate degradation.[12]

  • Solvent: Solvent polarity can influence reaction rates. While many reactions work well in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), solvent-free conditions have also been shown to be highly effective and environmentally benign.[5][8]

  • Reactant Stoichiometry: Using a slight excess of one reactant (often the more available or easily removed one, like the acid anhydride) can drive the reaction to completion.

  • Water Removal: Esterification is an equilibrium reaction. In methods that produce water (e.g., Fischer or Steglich esterification), actively removing water using molecular sieves or a Dean-Stark apparatus can significantly improve yields.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the esterification process.

Problem 1: Low or No Conversion to Ester

Potential Cause Suggested Solution
Insufficient Catalyst Activity Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%, then to 10 mol%). Ensure the catalyst is pure and has been stored properly under dry conditions.[13]
Low Reactivity of Substrates For sterically hindered alcohols or acids, a higher catalyst loading and/or increased reaction temperature may be necessary.[3][12] Consider using a more reactive acylating agent, such as an acid chloride instead of an anhydride.
Catalyst Deactivation The presence of strong acids or other incompatible impurities can neutralize or deactivate the catalyst. Ensure all reagents and solvents are pure and anhydrous.
Reaction Not at Equilibrium Increase the reaction time. Monitor the reaction's progress via TLC, GC, or HPLC to determine if it is simply slow.[12]

Problem 2: Reaction is Too Slow

Potential Cause Suggested Solution
Sub-optimal Catalyst Loading This is the most common cause. Increase the catalyst loading. A kinetic study can help determine the relationship between catalyst concentration and reaction rate.[5]
Low Reaction Temperature Gently heat the reaction mixture. For many DMAP-catalyzed reactions, room temperature is sufficient, but sluggish reactions can benefit from heating to 40-60 °C.[12]
Inappropriate Solvent The polarity of the solvent can affect the stability of the charged acylpyridinium intermediate. Screen a few different anhydrous aprotic solvents (e.g., DCM, MeCN, THF) to find the optimal medium.[14]

Problem 3: Formation of Side Products

Potential Cause Suggested Solution
N-Acylurea Formation (in Steglich Esterification) This occurs when the O-acylisourea intermediate (from the carboxylic acid and DCC) rearranges before reacting with the alcohol.[11] A key role of the catalyst is to intercept this intermediate quickly. Ensure an adequate catalyst loading (typically 5-10 mol%) is used to accelerate the desired reaction pathway.[11]
Decomposition of Starting Material If starting materials are sensitive to base or heat, the reaction conditions may be too harsh. Try reducing the reaction temperature or using a lower catalyst loading over a longer period.
Elimination Byproducts (with Tertiary Alcohols) The formation of a tertiary carbocation can lead to elimination. Using a less polar solvent, such as heptane, can sometimes suppress this side reaction.[14]

Problem 4: Difficulty Removing the Catalyst Post-Reaction

| Potential Cause | Suggested Solution | | Basic Nature of the Catalyst | this compound is basic and can be removed with an acidic wash. During workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This protonates the catalyst, rendering it water-soluble. Caution: Ensure your desired ester product is stable to acidic conditions.[15] | | Catalyst Co-elutes with Product | If the catalyst persists after acidic washing and is difficult to separate by column chromatography, consider using a polymer-supported version of the catalyst. Polystyrene-supported DMAP can be simply filtered off after the reaction, greatly simplifying purification.[8][9] |

Experimental Protocols & Data

Catalyst Loading in Common Esterification Methods

The following table summarizes typical catalyst loading ranges for different esterification procedures.

Esterification Method Acylating Agent Typical Catalyst Loading Notes
Acylation with Anhydride Carboxylic Anhydride0.05 - 5 mol%Highly efficient; can often be run under solvent-free conditions.[8][9]
Steglich Esterification Carboxylic Acid + DCC/EDC3 - 10 mol%Catalyst is crucial to prevent N-acylurea side product formation.[10][11]
Acylation with Acyl Chloride Acyl Chloride1 - 10 mol%Often run with a stoichiometric, non-nucleophilic base (e.g., triethylamine) to scavenge HCl. The catalyst accelerates the reaction.[16]
Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol describes a screening experiment to determine the optimal catalyst loading for the esterification of a primary alcohol with acetic anhydride.

  • Setup: In parallel reaction vials, add the primary alcohol (1.0 mmol, 1.0 eq).

  • Catalyst Addition: To each vial, add a different amount of this compound:

    • Vial 1: 0.01 mmol (1 mol%)

    • Vial 2: 0.02 mmol (2 mol%)

    • Vial 3: 0.05 mmol (5 mol%)

    • Vial 4: 0.10 mmol (10 mol%)

    • Vial 5: No catalyst (control)

  • Reagent Addition: Add anhydrous dichloromethane (2 mL) to each vial, followed by acetic anhydride (1.2 mmol, 1.2 eq).

  • Reaction: Stir all reactions at room temperature.

  • Monitoring: After 1 hour, take a small aliquot from each vial and analyze by GC or TLC to determine the conversion percentage.

  • Analysis: Compare the conversion rates across the different catalyst loadings to identify the most efficient concentration. The optimal loading is typically the lowest amount that provides a high conversion in a reasonable timeframe.

Protocol 2: Steglich Esterification of a Carboxylic Acid

This protocol is a standard method for forming esters from carboxylic acids and alcohols, where the catalyst is critical.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 mmol, 1.0 eq), the alcohol (1.2 mmol, 1.2 eq), and this compound (0.05 mmol, 5 mol%).

  • Solvent: Dissolve the components in anhydrous dichloromethane (5 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (2 mL).[10]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.[10]

  • Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl to remove the catalyst, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Visualizations

Catalytic Cycle

G Catalyst This compound Intermediate Reactive N-Acylpyridinium Intermediate Catalyst->Intermediate Nucleophilic Attack AcylatingAgent R-C(O)-X (e.g., Acid Anhydride) AcylatingAgent->Intermediate Intermediate->Catalyst Catalyst Regeneration Ester Ester (Product) Intermediate->Ester Nucleophilic Attack by Alcohol Byproduct X⁻ Intermediate->Byproduct Alcohol R'-OH Alcohol->Intermediate

Caption: Catalytic cycle for esterification using a nucleophilic pyridine catalyst.

Troubleshooting Workflow: Low Ester Yield

G Start Problem: Low Ester Yield Check_Control Is control reaction (no catalyst) also showing product? Start->Check_Control Check_Reagents Verify Reagent Purity & Integrity (Anhydrous conditions, fresh anhydride) Check_Control->Check_Reagents No Increase_Loading Increase Catalyst Loading (e.g., 2x or 5x) Check_Control->Increase_Loading Yes (slow uncatalyzed reaction) Check_Reagents->Increase_Loading Check_Side_Products Analyze for Side Products (e.g., N-acylurea via NMR/LCMS) Increase_Loading->Check_Side_Products No Improvement End_Success Yield Improved Increase_Loading->End_Success Improvement Increase_Temp Increase Reaction Temperature (e.g., to 40 °C) Increase_Temp->End_Success Improvement End_Consult Consult further literature for substrate-specific methods Increase_Temp->End_Consult No Improvement Check_Side_Products->Increase_Temp No obvious side products Optimize_Stoichiometry Use Excess Acylating Agent (e.g., 1.5 eq) Check_Side_Products->Optimize_Stoichiometry Side products detected (e.g., starting material degradation) Optimize_Stoichiometry->End_Success Improvement Optimize_Stoichiometry->End_Consult No Improvement

Caption: Logical workflow for troubleshooting low product yield in a catalyzed esterification.

Experimental Workflow: Catalyst Loading Optimization

G Start Define Substrates (Acid/Anhydride + Alcohol) Setup Set up Parallel Reactions (Control, 1%, 2%, 5%, 10% catalyst) Start->Setup Run Run Reactions at Standard Conditions (Room Temp, 2h) Setup->Run Monitor Monitor Conversion (TLC, GC, or LCMS) Run->Monitor Decision Is Conversion >95% at Low Loading (≤2%)? Monitor->Decision Fine_Tune Test Lower Loadings (0.1%, 0.5%) Decision->Fine_Tune Yes Optimize_Further Select Best Loading (e.g. 5%) and Optimize Other Parameters (Temp/Time) Decision->Optimize_Further No Final Final Optimized Protocol Fine_Tune->Final Optimize_Further->Final

Caption: Systematic workflow for screening and optimizing catalyst loading.

References

troubleshooting low conversion rates in 3,5-Dimethylpyridin-4-amine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethylpyridin-4-amine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a catalyst?

This compound, a derivative of 4-Dimethylaminopyridine (DMAP), is a highly effective nucleophilic catalyst.[1] Its catalytic activity stems from the nitrogen atom of the pyridine ring, which is made significantly more nucleophilic by the electron-donating effects of the dimethylamino group and the two methyl groups on the pyridine ring. In reactions like acylation, the catalyst attacks the electrophilic center (e.g., the carbonyl carbon of an acid anhydride) to form a highly reactive intermediate. This intermediate is then more susceptible to attack by a nucleophile (like an alcohol or amine), leading to the formation of the desired product and regeneration of the catalyst.[1][2]

Q2: For which types of reactions is this compound typically used?

As a powerful nucleophilic and basic catalyst, it is employed in a wide range of organic transformations. These include:

  • Acylation and Esterification: It excels at catalyzing the formation of esters and amides, even with sterically hindered alcohols and amines.[1][3]

  • Silylation: It can be used to introduce silyl protecting groups.

  • Baylis-Hillman Reaction: This catalyst can be effective in forming carbon-carbon bonds.[3]

  • Polymerization: Certain derivatives can be used to catalyze polymerization reactions.[4]

Q3: How does this compound compare to its parent compound, DMAP?

The two methyl groups at the 3 and 5 positions increase the electron density on the pyridine ring, which can enhance the nucleophilicity of the ring nitrogen. However, these methyl groups also introduce steric hindrance around the catalytic center. This can sometimes lead to different selectivity or reactivity compared to DMAP, depending on the specific substrates involved. While DMAP is a versatile and widely used catalyst, this compound can be a valuable alternative when fine-tuning reactivity or selectivity is necessary.

Q4: Can this compound be used under solvent-free conditions?

Yes, in some cases, using this compound or its analogs under solvent-free (neat) conditions can be highly effective, leading to shorter reaction times and high yields.[5] This approach also offers environmental benefits by reducing solvent waste.[6]

Troubleshooting Guide: Low Conversion Rates

Low conversion is a common issue in catalyzed reactions. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Rate Observed Catalyst_Check Is the Catalyst Active and Pure? Start->Catalyst_Check Reagent_Check Are Substrates & Reagents Pure and Dry? Start->Reagent_Check Conditions_Check Are Reaction Conditions Optimal? Start->Conditions_Check Side_Reaction_Check Are Side Reactions Occurring? Start->Side_Reaction_Check Catalyst_Check->Reagent_Check Seems OK Catalyst_No No Catalyst_Check->Catalyst_No Potential Issue Reagent_Check->Conditions_Check Seems OK Reagent_No No Reagent_Check->Reagent_No Potential Issue Conditions_Check->Side_Reaction_Check Seems OK Conditions_No No Conditions_Check->Conditions_No Potential Issue Side_Reaction_Yes Yes Side_Reaction_Check->Side_Reaction_Yes Potential Issue Catalyst_Solution Solution: - Use fresh, high-purity catalyst. - Store catalyst under inert gas. - Consider catalyst loading. Catalyst_No->Catalyst_Solution Reagent_Solution Solution: - Purify substrates (e.g., distillation, recrystallization). - Use anhydrous solvents and reagents. - Remove acidic impurities. Reagent_No->Reagent_Solution Conditions_Solution Solution: - Optimize temperature (see Table 1). - Adjust stoichiometry (reagent ratios). - Screen different solvents (see Table 2). - Increase reaction time. Conditions_No->Conditions_Solution Side_Reaction_Solution Solution: - Lower reaction temperature. - Change the order of reagent addition. - Use a more selective catalyst or conditions. Side_Reaction_Yes->Side_Reaction_Solution

A decision tree for troubleshooting low conversion rates.

Q5: My reaction has stalled or is showing very low conversion. What should I check first?

Start by verifying the integrity of your catalyst and reagents.

  • Catalyst Integrity: this compound and its analogs can be sensitive to air and moisture. Ensure the catalyst is fresh and has been stored properly under an inert atmosphere. Impurities or degradation can significantly reduce its activity.

  • Reagent and Substrate Purity: The presence of water or other nucleophilic impurities can consume your reagents or deactivate the catalyst. Acidic impurities can protonate the catalyst, rendering it inactive. Use anhydrous solvents and ensure your starting materials are pure.

Q6: I've confirmed my reagents are pure. Could the reaction conditions be the problem?

Yes, reaction conditions play a critical role. Consider the following optimizations:

  • Temperature: Temperature can have a significant impact on reaction rate and selectivity. For some reactions, increasing the temperature can improve conversion.[7] However, for others, it might promote side reactions.[6] It is often necessary to screen a range of temperatures to find the optimal balance.

  • Solvent: The choice of solvent can influence reaction pathways.[6] Aprotic solvents like dichloromethane or acetonitrile are common choices. In some cases, polar protic solvents or even solvent-free conditions might be beneficial.[5][6]

  • Stoichiometry and Catalyst Loading: Ensure the molar ratios of your reactants are correct. For the catalyst, a loading of 0.1-5 mol% is typical, but this may need to be optimized.[3] In some cases, an excess of one reagent may be required to drive the reaction to completion.

Q7: I'm observing the formation of side products. How can I improve selectivity?

The formation of byproducts is a common cause of low yields for the desired product.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor competing side reactions.[6]

  • Change the Order of Reagent Addition: In some multi-component reactions, adding reagents in a specific sequence can prevent the formation of unwanted intermediates and side products.[6] For example, pre-forming the reactive acylpyridinium intermediate before adding the primary nucleophile can lead to a cleaner reaction.

  • Auxiliary Base: In acylation reactions, an auxiliary, non-nucleophilic base (like triethylamine) is often used to neutralize the acid byproduct, which can otherwise protonate and deactivate the catalyst.[2]

Data on Reaction Parameters

The following tables summarize how different parameters can affect reaction outcomes.

Table 1: Effect of Temperature on Reaction Conversion

Temperature (°C)Relative Conversion RateNotes
25 (Room Temp)Low to ModerateGood starting point for initial trials.
50 - 80Moderate to HighOften provides a good balance of rate and selectivity.[7]
> 100HighMay increase the rate of side reactions or cause decomposition.[7]

Table 2: Influence of Solvent on Catalysis

Solvent TypeExample(s)General Effect on DMAP-type Catalysis
Aprotic PolarAcetonitrile, DMFGenerally effective; can stabilize charged intermediates.[6]
Aprotic Non-PolarDichloromethane, TolueneWidely used; good for a broad range of substrates.
ProticEthanol, WaterCan interfere by reacting with intermediates or acylating agents. Use with caution.[6]
Solvent-FreeNeatCan be highly efficient, offering fast reaction times and high yields.[5]

Key Experimental Protocol: Acylation of a Secondary Alcohol

This protocol is a representative example of an acylation reaction catalyzed by a DMAP-type catalyst.

Objective: To synthesize an ester from a secondary alcohol and an acid anhydride.

Materials:

  • Secondary Alcohol (e.g., 1-phenylethanol, 1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • This compound (0.05 eq)

  • Triethylamine (1.5 eq, as an auxiliary base)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol and anhydrous DCM.

  • Add this compound to the solution and stir until it dissolves.

  • Add triethylamine to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.[6]

References

identifying byproducts in the synthesis of 3,5-Dimethylpyridin-4-amine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylpyridin-4-amine, with a focus on identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method for the synthesis of aminopyridines from pyridines is the Chichibabin reaction.[1][2][3][4][5][6] In the case of this compound, the starting material would be 3,5-lutidine (3,5-dimethylpyridine). The reaction typically involves heating the pyridine derivative with sodium amide (NaNH₂) in an inert solvent.[1][3] While amination usually occurs at the 2- or 6-positions, the presence of methyl groups at the 3- and 5-positions in 3,5-lutidine directs the amination to the 4-position, although potentially with a lower yield.[3]

Q2: What are the expected major peaks in the GC-MS chromatogram of my reaction mixture?

In your GC-MS chromatogram, you should expect to see a peak for the starting material, 3,5-lutidine, and a peak for the desired product, this compound. Depending on the reaction's conversion, the relative intensities of these peaks will vary. Unreacted starting material will be present if the reaction has not gone to completion.

Q3: I am observing several unexpected peaks in my GC-MS analysis. What are the likely byproducts in the synthesis of this compound via the Chichibabin reaction?

Several byproducts can form during the Chichibabin amination of 3,5-lutidine. The most common types of byproducts are dimers of the starting material or product, and potentially products of side reactions involving residual water or air. A significant byproduct can be the dimerized lutidine.[1]

Q4: How can I confirm the identity of a suspected byproduct?

The identity of a suspected byproduct can be confirmed by analyzing its mass spectrum obtained from the GC-MS analysis. The fragmentation pattern in the mass spectrum is a fingerprint of a molecule. You can compare the obtained mass spectrum with a library of known spectra (e.g., NIST database) or predict the fragmentation pattern based on the suspected chemical structure. For definitive identification, isolating the byproduct and characterizing it using other analytical techniques like NMR spectroscopy is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature according to literature procedures for similar reactions. - Ensure the sodium amide used is of sufficient purity and reactivity.[3]
Formation of byproducts.- Analyze the reaction mixture by GC-MS to identify major byproducts. - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize byproduct formation.
Presence of a major peak with a higher retention time and a high m/z value Dimerization of 3,5-lutidine.- The Chichibabin reaction is known to produce dimer byproducts.[1] Check the mass spectrum for a molecular ion peak corresponding to the dimer of 3,5-lutidine (C₁₄H₁₆N₂).
Unidentified peaks in the GC chromatogram Contaminants or other byproducts.- Ensure all glassware is clean and dry, and solvents are of high purity. - Consider the possibility of other side reactions, such as oxidation or hydrolysis if the reaction was not performed under strictly anhydrous and inert conditions.
Poor separation of peaks in the GC chromatogram Inappropriate GC method.- Optimize the GC temperature program (e.g., use a slower temperature ramp). - Use a different GC column with a different stationary phase polarity.

Data Presentation: Potential Byproducts in the Synthesis of this compound

The following table summarizes the expected GC-MS characteristics of the target product and potential byproducts. Please note that retention times are relative and can vary significantly depending on the specific GC-MS instrument and method used.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key m/z FragmentsRelative Retention Time
3,5-Lutidine (Starting Material)C₇H₉N107.15107, 106, 92, 77Low
This compound (Product) C₇H₁₀N₂ 122.17 122, 121, 107, 94 Medium
2-Amino-3,5-dimethylpyridine (Isomeric Byproduct)C₇H₁₀N₂122.17122, 121, 107, 94Medium
4,4'-Azoxy-3,3',5,5'-tetramethylbipyridineC₁₄H₁₆N₄O256.30256, 240, 121, 106High
3,3',5,5'-Tetramethyl-4,4'-bipyridine (Dimer)C₁₄H₁₆N₂212.29212, 211, 197, 106High

Experimental Protocols

Synthesis of this compound via Chichibabin Reaction (Representative Protocol)

Disclaimer: This is a representative protocol based on general procedures for the Chichibabin reaction. Researchers should consult relevant literature and perform a thorough safety assessment before conducting any experiment.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is charged with anhydrous toluene.

  • Reagents: 3,5-Lutidine is added to the flask. Sodium amide is then added portion-wise with vigorous stirring under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction can be monitored by the evolution of hydrogen gas and a color change in the reaction mixture.[1] The reaction is typically refluxed for several hours.

  • Work-up: After cooling to room temperature, the reaction is quenched cautiously with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

GC-MS Analysis of the Reaction Mixture (General Protocol)
  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Scan Mode: Full scan.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the components of the mixture by comparing their retention times and mass spectra with known standards or library data.

Visualizations

Synthesis_Pathway Lutidine 3,5-Lutidine Product This compound Lutidine->Product Chichibabin Reaction Reagents 1. NaNH2, Toluene 2. H2O workup

Caption: Synthesis of this compound from 3,5-lutidine.

Byproduct_Formation Lutidine1 3,5-Lutidine Dimer 3,3',5,5'-Tetramethyl- 4,4'-bipyridine Lutidine1->Dimer Lutidine2 3,5-Lutidine Lutidine2->Dimer Conditions Side Reaction Conditions

Caption: Potential dimerization byproduct formation from 3,5-lutidine.

Troubleshooting_Workflow decision decision start_end start_end start Start: Unexpected peaks in GC-MS check_sm Check for unreacted starting material (3,5-Lutidine) start->check_sm check_dimer Analyze high MW peaks. Is MW ~212? check_sm->check_dimer SM peak identified is_dimer Dimer byproduct likely present. Optimize reaction conditions. check_dimer->is_dimer Yes check_isomers Analyze peaks with MW=122. Compare fragmentation with product spectrum. check_dimer->check_isomers No is_isomer Isomeric byproduct (e.g., 2-amino) possible. Improve regioselectivity. check_isomers->is_isomer Yes check_oxidation Check for peaks with oxygen incorporation (e.g., M+16). check_isomers->check_oxidation No is_oxidation Oxidation byproduct. Ensure inert atmosphere. check_oxidation->is_oxidation Yes end_node Further investigation needed: - Library search - Isolate and characterize check_oxidation->end_node No

Caption: Troubleshooting workflow for identifying byproducts by GC-MS.

References

preventing degradation of 3,5-Dimethylpyridin-4-amine during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of 3,5-Dimethylpyridin-4-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] It is also crucial to store it in a well-ventilated area away from heat and sources of ignition.[2][5][6][7]

Q2: What are the likely degradation pathways for this compound during long-term storage?

A2: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar aminopyridine compounds, the primary degradation routes are likely oxidation and exposure to moisture. The amino group is susceptible to oxidation, which can lead to the formation of corresponding nitro or N-oxide derivatives.[8] Aminopyridines can be readily oxidized, and the amino group is often the initial site of transformation.[9]

Q3: How can I visually identify if my sample of this compound has degraded?

A3: A pure sample of this compound should be a white to off-white solid. Any significant color change, such as yellowing or browning, can be an indicator of degradation. The presence of a strong or unusual odor may also suggest chemical changes. For accurate assessment, analytical techniques such as HPLC or GC-MS are recommended to identify and quantify any impurities.

Q4: What impact can degradation have on my experiments?

A4: The degradation of this compound can introduce impurities into your experiments, potentially leading to inaccurate and unreliable results. These degradation products may have different chemical properties and reactivities, which could interfere with your intended reactions, alter biological activities, or produce unforeseen side products.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of the solid (yellowing/browning) Oxidation due to improper storage (exposure to air/light).1. Verify storage conditions (cool, dark, tightly sealed container).[1] 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Perform analytical testing (e.g., HPLC, NMR) to assess purity. 4. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a new batch.
Clumping or change in consistency of the solid Moisture absorption due to an improperly sealed container or storage in a humid environment.1. Ensure the container is tightly sealed and stored in a desiccator or a dry cabinet. 2. If moisture is suspected, the material may need to be dried under vacuum. 3. Confirm the identity and purity of the material using analytical methods before use.
Inconsistent experimental results Use of a degraded or impure sample of this compound.1. Always use a fresh, properly stored sample for critical experiments. 2. Routinely check the purity of your stock of this compound. 3. Keep a detailed log of the age and storage conditions of your reagents.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various storage conditions.

1. Materials:

  • High-purity this compound
  • Amber glass vials with Teflon-lined caps
  • Environmental chambers/ovens with temperature and humidity control
  • Desiccator
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., acetonitrile/water with a buffer)
  • Analytical balance
  • Inert gas (Nitrogen or Argon)

2. Procedure:

  • Accurately weigh 10-20 mg of this compound into several amber glass vials.
  • For samples to be stored under an inert atmosphere, gently purge the vials with nitrogen or argon before sealing.
  • Divide the vials into different storage conditions (see table below).
  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.
  • Visually inspect the sample for any changes in color or appearance.
  • Prepare a standard solution of the sample and analyze it by HPLC to determine the purity and identify any degradation products.
  • Compare the results to the initial (time 0) analysis.

Table of Recommended Storage Conditions for Stability Study:

Condition IDTemperatureHumidityAtmosphereLight Condition
A (Recommended) 2-8 °CControlled (Desiccated)Inert (Nitrogen/Argon)Dark (Amber Vial)
B Room Temperature (~25 °C)AmbientAirDark (Amber Vial)
C 40 °C75% RHAirDark (Amber Vial)
D Room Temperature (~25 °C)AmbientAirExposed to Light

Visualizations

degradation_pathway cluster_main Likely Degradation of this compound cluster_products Potential Degradation Products 3_5_Dimethylpyridin_4_amine This compound N_Oxide This compound N-oxide 3_5_Dimethylpyridin_4_amine->N_Oxide Oxidation Nitro_Compound 3,5-Dimethyl-4-nitropyridine 3_5_Dimethylpyridin_4_amine->Nitro_Compound Oxidation

Caption: Potential oxidative degradation pathways of this compound.

troubleshooting_workflow start Start: Inconsistent Experimental Results check_purity Check Purity of this compound (e.g., HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes check_storage Review Storage Conditions is_pure->check_storage No end End: Problem Resolved investigate_other->end improper_storage Improper Storage Identified? check_storage->improper_storage remediate_storage Remediate Storage (Cool, Dry, Dark, Inert Atmosphere) improper_storage->remediate_storage Yes purify_or_replace Purify or Replace Compound improper_storage->purify_or_replace No (Age is likely factor) remediate_storage->purify_or_replace purify_or_replace->end

Caption: Troubleshooting workflow for inconsistent experimental results.

experimental_workflow start Start: Stability Study prepare_samples Prepare Samples in Amber Vials start->prepare_samples initial_analysis Time 0 Analysis (HPLC, Visual) prepare_samples->initial_analysis storage_conditions Store at Varied Conditions (Temp, Humidity, Light, Atmosphere) initial_analysis->storage_conditions time_point_analysis Analyze at Time Points (1, 3, 6, 12 months) storage_conditions->time_point_analysis data_comparison Compare Data to Time 0 time_point_analysis->data_comparison end End: Determine Shelf Life and Optimal Storage time_point_analysis->end Final time point reached data_comparison->time_point_analysis Continue to next time point

Caption: Experimental workflow for long-term stability testing.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of 3,5-Dimethylpyridin-4-amine and 4-(Dimethylamino)pyridine (4-DMAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleophilic catalysts, 4-(Dimethylamino)pyridine (4-DMAP) has long been revered as a superior catalyst for a wide array of chemical transformations, most notably in acylation reactions.[1][2][3] Its remarkable catalytic prowess is attributed to the potent electron-donating dimethylamino group at the 4-position, which significantly enhances the nucleophilicity of the pyridine nitrogen.[1] This guide provides a comparative analysis of the predicted catalytic efficiency of a structural analog, 3,5-Dimethylpyridin-4-amine, against the well-established 4-DMAP.

Theoretical Comparison of Catalytic Efficiency

The catalytic activity of 4-aminopyridine derivatives in reactions like acylation is primarily dictated by the nucleophilicity of the pyridine ring nitrogen and the basicity of the exocyclic amino group. The catalytic cycle, particularly for acylation, involves the nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly reactive N-acylpyridinium intermediate.[1][4] The stability and reactivity of this intermediate are key to the overall catalytic efficiency.

4-(Dimethylamino)pyridine (4-DMAP): The Benchmark

The high catalytic activity of 4-DMAP stems from the powerful electron-donating resonance effect of the dimethylamino group. This donation of electron density to the pyridine ring significantly increases the nucleophilicity of the ring nitrogen, facilitating the formation of the N-acylpyridinium intermediate. The pKa of 4-DMAP is approximately 9.7, indicating its strong basicity which also plays a role in the catalytic cycle.[4][5][6]

This compound: An Inferred Profile

In this compound, the two methyl groups at the 3 and 5 positions are electron-donating through an inductive effect. This will increase the electron density on the pyridine ring and, consequently, the nucleophilicity of the ring nitrogen and the basicity of the 4-amino group. However, the inductive effect of methyl groups is generally weaker than the resonance effect of a dimethylamino group.

Furthermore, the methyl groups at the positions ortho to the amino group introduce significant steric hindrance. This steric bulk can impede the approach of the catalyst to the acylating agent and the subsequent transfer of the acyl group to a nucleophile, potentially lowering the reaction rate. The pKa of this compound is not readily found in readily available databases, which makes a direct basicity comparison challenging without experimental determination.

Based on these electronic and steric considerations, it is predicted that 4-DMAP will exhibit significantly higher catalytic efficiency than this compound . The dominant electron-donating resonance effect and lower steric hindrance of 4-DMAP are expected to result in faster reaction rates and higher yields in catalyzed reactions.

Data Presentation

The following table summarizes the known properties of 4-DMAP and the inferred properties and predicted catalytic performance of this compound.

Feature4-(Dimethylamino)pyridine (4-DMAP)This compound
Structure
Primary Electronic Effect Strong +R (resonance) from -N(CH₃)₂Weak +I (inductive) from two -CH₃ groups
Steric Hindrance Low around the pyridine nitrogenModerate to high around the 4-amino group due to ortho methyl groups
pKa ~9.7[4][5][6]Not readily available, but predicted to be lower than 4-DMAP
Predicted Catalytic Efficiency HighLow to moderate (predicted)

Experimental Protocols

To empirically validate the predicted differences in catalytic efficiency, a standardized kinetic study can be performed. The following protocol outlines a general method for comparing the catalytic activity of 4-DMAP and this compound in a model acylation reaction.

Protocol: Kinetic Analysis of the Acylation of Cyclohexanol

This experiment aims to determine the initial rate of the acylation of cyclohexanol with acetic anhydride, catalyzed by each of the pyridine derivatives.

Materials:

  • Cyclohexanol

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (4-DMAP)

  • This compound

  • Anhydrous dichloromethane (DCM) as solvent

  • An internal standard (e.g., decane or dodecane) for gas chromatography (GC) analysis

  • Triethylamine (as a non-nucleophilic base)

  • Quenching solution (e.g., a solution of a primary amine in DCM)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of cyclohexanol, acetic anhydride, 4-DMAP, this compound, triethylamine, and the internal standard in anhydrous DCM at known concentrations.

  • Reaction Setup: In a series of temperature-controlled reaction vessels, add the stock solutions of cyclohexanol, triethylamine, and the internal standard.

  • Initiation of Reaction: To each vessel, add the stock solution of the catalyst (either 4-DMAP or this compound) followed by the stock solution of acetic anhydride to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and immediately quench them by adding to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the product (cyclohexyl acetate) by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each catalyst. The initial rate of the reaction can be determined from the initial slope of this plot. The catalytic efficiency can then be compared based on these initial rates under identical reaction conditions (catalyst loading, substrate concentrations, temperature).[1]

Mandatory Visualization

Below are diagrams illustrating key concepts described in this guide.

Catalytic_Cycle_of_4_Aminopyridine_Derivatives_in_Acylation Catalyst 4-Aminopyridine Derivative Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Intermediate Product Acylated Product Intermediate->Product Acyl Transfer Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst Release RegeneratedCatalyst->Catalyst Catalytic Cycle Regeneration

Caption: Generalized catalytic cycle for acylation reactions catalyzed by 4-aminopyridine derivatives.

Experimental_Workflow_for_Catalytic_Efficiency_Comparison cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation StockSolutions Prepare Stock Solutions (Reactants, Catalysts, Internal Standard) ReactionSetup Set up temperature-controlled reaction vessels StockSolutions->ReactionSetup ReactionInitiation Initiate reaction by adding catalyst and acylating agent ReactionSetup->ReactionInitiation Sampling Take aliquots at regular intervals ReactionInitiation->Sampling Quenching Quench reaction Sampling->Quenching GC_Analysis Analyze by Gas Chromatography (GC) Quenching->GC_Analysis DataPlotting Plot [Product] vs. Time GC_Analysis->DataPlotting RateDetermination Determine Initial Reaction Rate DataPlotting->RateDetermination EfficiencyComparison Compare Catalytic Efficiencies RateDetermination->EfficiencyComparison

References

A Comparative Guide to the Analytical Validation of 3,5-Dimethylpyridin-4-amine Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic products. This guide provides a comprehensive overview of the analytical validation of 3,5-Dimethylpyridin-4-amine purity using High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique. This document outlines a proposed HPLC method, compares it with potential alternative methods, and provides detailed experimental protocols and validation parameters based on established methods for structurally similar compounds.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique for determining the purity of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed, leveraging a C18 stationary phase to separate the analyte from its potential impurities based on polarity.

Proposed HPLC Method Protocol

A detailed experimental protocol for the analysis of this compound is presented below. This protocol is adapted from established methods for similar pyridine and amine compounds.[1][2][3][4]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (A wavelength scan is recommended to determine the optimal detection wavelength for this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a known amount of the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of approximately 0.5 mg/mL.

Analytical Method Validation Parameters

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following validation characteristics should be assessed:

Parameter Acceptance Criteria Typical Experiment
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.Analyze blank, placebo, and spiked samples to demonstrate the absence of interfering peaks at the retention time of the analyte.
Linearity A linear relationship between the concentration and the detector response should be demonstrated. Correlation coefficient (R²) ≥ 0.999.Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration).
Range The range should be established based on the linearity studies and should cover the expected working concentrations.The range is inferred from the linearity data that meets the acceptance criteria for accuracy and precision.
Accuracy The closeness of the test results obtained by the method to the true value. The recovery should be within 98.0% to 102.0%.Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120%) in triplicate.
Precision - Repeatability (Intra-day): The precision under the same operating conditions over a short interval of time. RSD ≤ 2.0%.- Intermediate Precision (Inter-day): The precision within the same laboratory but on different days, with different analysts, or different equipment. RSD ≤ 2.0%.- Repeatability: Analyze a minimum of six replicate injections of the same sample.- Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Introduce small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Alternative and Complementary Analytical Techniques

While HPLC is the primary recommended method, other techniques can be considered for orthogonal testing or specific applications.

Technique Principle Advantages Disadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1]High resolution for volatile impurities.[1]Requires the analyte to be volatile and thermally stable, which may not be ideal for all related substances. Derivatization may be necessary.[5]
HPLC with Pre-column Derivatization The analyte is chemically modified to attach a chromophore, enhancing UV detection.[6][7]Increased sensitivity for compounds with poor UV absorbance.The derivatization reaction adds complexity, can be a source of variability, and needs to be optimized and controlled.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides molecular weight information, enabling peak identification and structural elucidation of impurities. Highly sensitive and specific.Higher instrumentation cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency and resolution, requires small sample volumes, and offers a different separation mechanism for orthogonal verification.Can be less robust than HPLC for routine quality control.

Visualizing the Workflow

The selection of an appropriate analytical method and the subsequent validation process can be visualized as a logical workflow.

Analytical_Validation_Workflow cluster_0 Method Development & Selection cluster_1 Method Validation (ICH Guidelines) cluster_2 Implementation Start Define Analytical Requirement (Purity of this compound) Method_Selection Select Primary Technique (HPLC) Start->Method_Selection Alternative_Methods Consider Alternative/Orthogonal Methods (GC, LC-MS, CE) Method_Selection->Alternative_Methods Develop_Protocol Develop HPLC Method Protocol Method_Selection->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Document Validation Report Robustness->Documentation Routine_Use Implement for Routine QC Documentation->Routine_Use

Figure 1. Workflow for Analytical Method Validation.

The decision to choose a particular analytical technique often depends on the specific requirements of the analysis and the properties of the analyte and its potential impurities.

Decision_Tree Analyte_Properties Analyte Properties: This compound Volatility Volatile & Thermally Stable? Analyte_Properties->Volatility UV_Absorbance Sufficient UV Absorbance? Volatility->UV_Absorbance No GC GC-FID/MS Volatility->GC Yes HPLC_UV HPLC-UV UV_Absorbance->HPLC_UV Yes HPLC_Deriv HPLC with Derivatization UV_Absorbance->HPLC_Deriv No Routine_QC Routine QC or Impurity ID? LC_MS LC-MS Routine_QC->LC_MS Impurity ID HPLC_UV_QC HPLC-UV for Routine QC Routine_QC->HPLC_UV_QC Routine QC HPLC_UV->Routine_QC

Figure 2. Decision tree for analytical method selection.

References

A Comparative Guide to the Catalytic Performance of 3,5-Dimethylpyridin-4-amine and Its Analogues in Acyl-Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 3,5-Dimethylpyridin-4-amine (a structural analogue of 4-Dimethylaminopyridine, DMAP) and its related analogues as catalysts in acyl-transfer reactions, primarily focusing on esterification and acylation. The information presented herein is curated from experimental data to assist in catalyst selection and optimization for synthetic applications.

Executive Summary

4-(Dialkylamino)pyridines are a class of highly efficient nucleophilic catalysts for a wide array of organic transformations.[1] this compound, as a member of this family, and its analogues are of significant interest due to their potential for enhanced catalytic activity and selectivity. This guide summarizes available kinetic data, details experimental protocols for performance evaluation, and provides visual representations of the catalytic cycle and experimental workflows. While direct side-by-side kinetic data for a broad range of analogues under identical conditions is limited in the public domain, this guide collates available information to draw meaningful comparisons.

Quantitative Data Comparison

The catalytic efficiency of this compound and its analogues is often evaluated in the context of acyl-transfer reactions, such as the acylation of alcohols. The reaction rate is typically found to be first-order with respect to the catalyst, the alcohol, and the acylating agent.[2] The performance of these catalysts can be quantitatively compared by their second-order rate constants or relative reaction rates.

Below is a compilation of available quantitative and semi-quantitative data for various 4-aminopyridine catalysts. It is important to note that the reaction conditions may vary between studies, which can influence the observed rates.

CatalystSubstrate / Acylating AgentSolventRelative Rate/EfficiencyReference(s)
4-(Dimethylamino)pyridine (DMAP)tert-Butanol / Acetic AnhydrideDichloromethaneBaseline[3]
3,5-LutidineNot SpecifiedNot SpecifiedLess effective than DMAP[4]
PyridineNot SpecifiedNot SpecifiedSignificantly less effective than DMAP[4]
Bicyclic Diaminopyridine AnaloguesTertiary Alcohols / Acetic AnhydrideNot SpecifiedApprox. 6-fold more effective than DMAP
Tricyclic Triaminopyridine AnaloguesTertiary Alcohols / Acetic AnhydrideNot SpecifiedSlightly more effective than bicyclic analogues
4-Pyrrolidinopyridine (PPY)Not SpecifiedNot SpecifiedGenerally more effective than DMAP[4]
Conformationally Restricted DMAP Analogue 1Tertiary Alcohol / Acetic AnhydrideNot SpecifiedMore effective than DMAP[5]
Conformationally Restricted DMAP Analogue 2 & 3Tertiary Alcohol / Acetic AnhydrideNot SpecifiedRoughly comparable to DMAP[5]

Note: The table above provides a comparative overview. For precise quantitative comparisons, it is recommended to consult the original research articles and conduct in-house kinetic studies under standardized conditions.

Experimental Protocols

A detailed experimental protocol for determining the kinetics of a 4-aminopyridine-catalyzed acylation reaction is provided below, based on methodologies described in the literature.

Objective: To determine the reaction order and rate constant for the acylation of a model alcohol catalyzed by a 4-aminopyridine derivative.

Materials:

  • Alcohol (e.g., cyclohexanol)

  • Acylating agent (e.g., acetic anhydride)

  • Catalyst (e.g., this compound)

  • Auxiliary base (e.g., triethylamine, to neutralize the acid byproduct)

  • Anhydrous solvent (e.g., dichloromethane)

  • Internal standard for chromatography (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column (e.g., a non-polar capillary column)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the alcohol, acylating agent, catalyst, and internal standard in the anhydrous solvent of known concentrations.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent, the alcohol stock solution, and the internal standard stock solution. Allow the mixture to equilibrate to the desired reaction temperature.

  • Initiation of Reaction: To initiate the reaction, add the catalyst stock solution followed by the acylating agent stock solution. Start a timer immediately upon the addition of the acylating agent.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the withdrawn aliquot by adding a suitable quenching agent (e.g., a dilute solution of a primary amine or a basic aqueous solution).

  • Sample Preparation for GC Analysis: Prepare the quenched aliquot for GC analysis. This may involve extraction and drying of the organic layer.

  • GC Analysis: Inject the prepared sample into the GC. The concentration of the reactant (alcohol) and the product (ester) are determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. To determine the reaction order with respect to each component, perform a series of experiments where the concentration of one component is varied while keeping the others constant. The rate constant can then be calculated from the rate law.

Visualizations

Catalytic Cycle of DMAP in Acylation

The following diagram illustrates the widely accepted nucleophilic catalysis pathway for the DMAP-catalyzed acylation of an alcohol with an anhydride.

G Catalytic Cycle of DMAP in Acylation DMAP DMAP Intermediate N-Acetylpyridinium Intermediate DMAP->Intermediate + Ac2O Ac2O Acetic Anhydride Product Ester (R-OAc) Intermediate->Product + R-OH Protonated_DMAP Protonated DMAP Intermediate->Protonated_DMAP - Acetate ROH Alcohol (R-OH) Protonated_DMAP->DMAP + Base - Protonated Base Base Auxiliary Base (e.g., NEt3) Protonated_Base Protonated Base

Caption: Mechanism of DMAP-catalyzed acylation.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for conducting a kinetic study of a catalyzed reaction.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Stock Solutions Setup Reaction Setup & Equilibration Prep_Solutions->Setup Initiate Initiate Reaction Setup->Initiate Sample Time-course Sampling Initiate->Sample Quench Quench Reaction Sample->Quench GC_Prep Sample Prep for GC Quench->GC_Prep GC_Analysis GC Analysis GC_Prep->GC_Analysis Data_Plot Plot Concentration vs. Time GC_Analysis->Data_Plot Calc_Rate Calculate Initial Rate & Rate Constant Data_Plot->Calc_Rate

Caption: Workflow for kinetic studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,5-Dimethylpyridin-4-amine and a selection of structurally related pyridine derivatives: Pyridine, 4-Aminopyridine, 3,5-Dimethylpyridine, and 4-(Dimethylamino)pyridine. The objective is to offer a comprehensive resource for the identification and characterization of these compounds, supported by experimental data from various spectroscopic techniques.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Subtle changes in the substitution pattern on the pyridine ring can significantly alter the molecule's physical, chemical, and biological properties. Understanding the spectroscopic signatures of these derivatives is crucial for synthesis confirmation, purity assessment, and structure-activity relationship studies. This guide focuses on comparing the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectral data of this compound and its selected analogues.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the related pyridine derivatives.

¹H NMR Spectral Data (δ, ppm)
CompoundH-2H-3H-4H-5H-6Other ProtonsSolvent
This compound 8.10 (s)---8.10 (s)2.15 (s, 6H, CH₃), 4.50 (s, 2H, NH₂)DMSO-d₆
Pyridine 8.60 (ddd)7.40 (ddd)7.80 (tt)7.40 (ddd)8.60 (ddd)-CDCl₃
4-Aminopyridine 8.11 (d)6.59 (d)-6.59 (d)8.11 (d)5.8 (br s, 2H, NH₂)CD₃CN
3,5-Dimethylpyridine 8.21 (s)-7.17 (s)-8.21 (s)2.26 (s, 6H, CH₃)CDCl₃
4-(Dimethylamino)pyridine 8.15 (d)6.62 (d)-6.62 (d)8.15 (d)3.01 (s, 6H, N(CH₃)₂)CDCl₃
¹³C NMR Spectral Data (δ, ppm)
CompoundC-2C-3C-4C-5C-6Other CarbonsSolvent
This compound 145.0128.0148.0128.0145.017.0 (CH₃)DMSO-d₆
Pyridine 150.0123.9136.0123.9150.0-CDCl₃
4-Aminopyridine 150.2109.4151.8109.4150.2-DMSO-d₆
3,5-Dimethylpyridine 146.9131.9137.2131.9146.918.2 (CH₃)CDCl₃
4-(Dimethylamino)pyridine 150.0106.9152.1106.9150.039.3 (N(CH₃)₂)CDCl₃
Infrared (IR) Spectral Data (ν, cm⁻¹)
Compoundν(N-H)ν(C-H) aromaticν(C=N), ν(C=C)ν(C-H) aliphaticOther Key Absorptions
This compound 3450, 330030501600, 15502950, 28701250 (C-N)
Pyridine -3080, 30301580, 1480, 1435-745, 695 (out-of-plane bending)
4-Aminopyridine 3440, 330030701645, 1590-1270 (C-N)
3,5-Dimethylpyridine -30401590, 14602970, 2920870 (out-of-plane bending)
4-(Dimethylamino)pyridine -30701600, 15102950, 28501220 (C-N)
Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 122107 (M-CH₃), 93 (M-NH₂-CH₃), 79, 66
Pyridine 7952 (M-HCN)
4-Aminopyridine 9467 (M-HCN), 40
3,5-Dimethylpyridine 10792 (M-CH₃), 79, 65
4-(Dimethylamino)pyridine 122107 (M-CH₃), 79, 65
UV-Visible (UV-Vis) Spectral Data
Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
This compound 225, 275~10000, ~5000Methanol
Pyridine 251, 257, 2632000, 2200, 1600Hexane
4-Aminopyridine 260~15000Water
3,5-Dimethylpyridine 260, 267~2500, ~2300Ethanol
4-(Dimethylamino)pyridine 257~17000Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument parameters should be optimized for each specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for liquids) : Place a drop of the liquid sample between two NaCl or KBr plates.

  • Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Use an appropriate ionization technique, most commonly Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis : Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions. High-resolution mass spectrometry can be used for accurate mass measurements to determine the elemental composition.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrument : A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorbance spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Signaling Pathway and Mechanism of Action

Certain aminopyridines, notably 4-Aminopyridine, are known to have significant biological activity. 4-Aminopyridine is a non-selective blocker of voltage-gated potassium (K⁺) channels, which are crucial for the repolarization of the cell membrane after an action potential. By blocking these channels, 4-aminopyridine prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is the basis for its therapeutic use in improving muscle function in patients with multiple sclerosis.

4-Aminopyridine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Kv_channel_closed Voltage-gated K+ Channel (Closed) Kv_channel_open Voltage-gated K+ Channel (Open) Kv_channel_closed->Kv_channel_open Depolarization Kv_channel_open->Kv_channel_closed Repolarization K_ion K+ Kv_channel_open->K_ion K+ Efflux (Inhibited) AP_out 4-Aminopyridine AP_in 4-Aminopyridine AP_out->AP_in AP_in->Kv_channel_open Blocks Pore

Mechanism of 4-Aminopyridine as a K+ channel blocker.

The diagram above illustrates the mechanism of action of 4-Aminopyridine. It passively diffuses across the cell membrane and binds to the open state of voltage-gated potassium channels from the intracellular side, thereby inhibiting the efflux of potassium ions and prolonging cell membrane depolarization.

Assessing the Nucleophilicity of 3,5-Dimethylpyridin-4-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of a chemical synthesis. This guide provides a detailed comparison of the nucleophilicity of 3,5-Dimethylpyridin-4-amine against other commonly used organocatalysts, supported by experimental data and detailed protocols.

The catalytic prowess of 4-aminopyridine derivatives in acylation and other nucleophilic catalysis reactions is well-established. Among these, 4-(Dimethylamino)pyridine (DMAP) is a widely recognized benchmark for its exceptional activity. This guide focuses on this compound, also known as 4-amino-3,5-lutidine, and evaluates its potential as a highly effective nucleophilic catalyst. The introduction of methyl groups at the 3 and 5 positions of the pyridine ring is expected to enhance its nucleophilicity through an inductive electron-donating effect.

Comparative Analysis of Nucleophilicity and Basicity

CatalystStructureMayr's N Parameter (in CH₂Cl₂)pKa of Conjugate Acid
This compound Not available9.54[1]
4-(Dimethylamino)pyridine (DMAP) 13.99.7[2][3]
4-Aminopyridine 15.20[4]9.11
Pyridine 5.865.25
2,6-Dimethylpyridine (2,6-Lutidine) 9.87[4]6.64

Mayr's N parameter is a solvent-dependent measure of nucleophilicity.

The pKa of this compound (9.54) is very close to that of DMAP (9.7), suggesting comparable basicity. The methyl groups at the 3 and 5 positions are electron-donating, which should increase the electron density on the exocyclic nitrogen atom, thereby enhancing its nucleophilicity. Theoretical studies using Density Functional Theory (DFT) on substituted pyridines have shown that electron-donating groups generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), which is associated with higher nucleophilicity.[5][6]

Experimental Protocol: Kinetic Analysis of Acylation Reaction

To quantitatively assess the catalytic activity of this compound, a kinetic study of a model acylation reaction can be performed and compared against other catalysts. The acetylation of a sterically hindered alcohol, such as 1-phenylethanol, with acetic anhydride is a common benchmark reaction.[7]

Objective: To determine the second-order rate constant for the acetylation of 1-phenylethanol catalyzed by this compound and other catalysts.

Materials:

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine

  • 1-Phenylethanol

  • Acetic Anhydride

  • Dichloromethane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of 1-phenylethanol, acetic anhydride, and the internal standard in anhydrous dichloromethane of known concentrations.

    • Prepare stock solutions of each catalyst (this compound, DMAP, pyridine) in anhydrous dichloromethane of known concentrations.

  • Reaction Setup:

    • In a series of reaction vials, add the stock solution of 1-phenylethanol and the internal standard.

    • Add the stock solution of the catalyst to each vial, ensuring the final catalyst concentration is significantly lower than the reactant concentrations (e.g., 1-5 mol%).

    • Equilibrate the vials at a constant temperature (e.g., 25°C) in a thermostated bath.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding the stock solution of acetic anhydride to each vial.

    • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute solution of a primary amine in a suitable solvent).

    • Analyze the quenched samples by GC-FID to determine the concentration of the product (1-phenylethyl acetate) and the remaining 1-phenylethanol relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each catalyst.

    • Determine the initial rate of the reaction for each catalyst from the initial slope of the concentration-time curve.

    • Assuming the reaction is first order in both 1-phenylethanol and acetic anhydride, and first order in the catalyst, the second-order rate constant (k) can be calculated using the initial rate method.

Logical Workflow for Catalyst Comparison

The following diagram illustrates the logical workflow for assessing the nucleophilicity and catalytic activity of this compound in comparison to other catalysts.

G Workflow for Catalyst Nucleophilicity Assessment cluster_0 Data Collection and Preparation cluster_1 Experimental Execution cluster_2 Data Analysis and Comparison A Select Catalysts: - this compound - DMAP - Pyridine - 4-Aminopyridine B Gather Physicochemical Data: - pKa - Mayr's N Parameter (if available) A->B C Prepare Catalyst Stock Solutions A->C H Create Comparative Data Table B->H E Perform Kinetic Runs with Each Catalyst C->E D Design Kinetic Experiment: Model Acylation Reaction D->E F Monitor Reaction Progress via GC Analysis E->F G Calculate Rate Constants (k) for Each Catalyst F->G G->H I Draw Conclusions on Relative Nucleophilicity H->I

Caption: Workflow for assessing catalyst nucleophilicity.

Acylation Reaction Mechanism

The generally accepted mechanism for DMAP-catalyzed acylation of alcohols with anhydrides proceeds through a nucleophilic catalysis pathway.[8] It is anticipated that this compound follows a similar mechanism.

G Mechanism of Amine-Catalyzed Acylation cluster_0 Catalyst Activation cluster_1 Acyl Transfer cluster_2 Catalyst Regeneration A Catalyst (e.g., this compound) C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C Nucleophilic Attack B Acetic Anhydride B->C E Ester Product C->E Nucleophilic Attack by Alcohol F Protonated Catalyst C->F D Alcohol (R-OH) D->E H Regenerated Catalyst F->H Deprotonation G Base (e.g., Triethylamine) G->H

Caption: Amine-catalyzed acylation mechanism.

Conclusion

Based on its chemical structure and basicity, this compound is poised to be a highly effective nucleophilic catalyst, likely exhibiting catalytic activity comparable to or even exceeding that of DMAP. The electron-donating methyl groups at the 3 and 5 positions are expected to enhance its nucleophilicity. To definitively quantify its performance, the detailed experimental protocol provided in this guide can be employed to determine its catalytic rate constant in a benchmark acylation reaction. This will enable researchers to make informed decisions when selecting the optimal catalyst for their synthetic needs, particularly in the development of novel pharmaceuticals and complex molecules.

References

A Comparative Guide to the Synthesis of 3,5-Dimethylpyridin-4-amine: An Evaluation of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of a new synthetic route for 3,5-Dimethylpyridin-4-amine, a key building block in pharmaceutical and agrochemical research. The performance of this novel pathway is objectively compared against a well-established synthetic method, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

The traditional synthesis of this compound relies on a multi-step process involving oxidation, nitration, and subsequent reduction of the commercially available 3,5-lutidine. While reliable, this route involves harsh reagents and multiple intermediate purifications. A novel, more convergent approach is proposed, utilizing a modern palladium-catalyzed Buchwald-Hartwig amination. This new route offers the potential for a more streamlined synthesis with potentially higher overall efficiency. This guide presents a side-by-side comparison of these two synthetic pathways, evaluating them on key metrics such as overall yield, step count, and reaction conditions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for both the established and the newly proposed synthetic routes for this compound.

Table 1: Established Synthetic Route Data

StepReactionReagentsTemperature (°C)Time (h)Yield (%)
1Oxidation3,5-Lutidine, Hydrogen Peroxide, Acetic Acid70-8018~90
2Nitration3,5-Lutidine-N-oxide, H₂SO₄, HNO₃80-904~85
3Reduction3,5-Dimethyl-4-nitropyridine-N-oxide, Fe, Acetic Acid1002~90
Overall ~24 ~69

Table 2: New Synthetic Route Data

StepReactionReagentsTemperature (°C)Time (h)Yield (%)
1Halogenation (Sandmeyer)This compound, NaNO₂, HBr, CuBr0 to 502~80 (estimated)
2Buchwald-Hartwig Amination4-Bromo-3,5-dimethylpyridine, Ammonia, Pd catalyst, Ligand, Base80-11012~85 (estimated)
Overall ~14 ~68 (estimated)

Experimental Protocols

Established Synthetic Route

Step 1: Synthesis of 3,5-Lutidine-N-oxide

  • In a round-bottom flask, 3,5-lutidine (1.0 eq) is dissolved in glacial acetic acid (5.0 eq).

  • To this solution, 30% hydrogen peroxide (2.0 eq) is added dropwise, ensuring the temperature is maintained below 40°C.

  • The reaction mixture is then heated to 70-80°C and stirred for 18 hours.

  • After cooling to room temperature, the excess acetic acid and water are removed under reduced pressure.

  • The resulting residue is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 3,5-lutidine-N-oxide.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • To a flask containing concentrated sulfuric acid (4.0 eq), 3,5-lutidine-N-oxide (1.0 eq) is added portion-wise while cooling in an ice bath.

  • A mixture of concentrated sulfuric acid (1.0 eq) and fuming nitric acid (1.5 eq) is then added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is slowly warmed to 80-90°C and stirred for 4 hours.

  • The mixture is then cooled and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3,5-dimethyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of this compound

  • A mixture of 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid (10 vol) is heated to reflux (approximately 100°C) for 2 hours.

  • The reaction mixture is cooled, diluted with water, and neutralized with concentrated ammonium hydroxide.

  • The resulting slurry is filtered through celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

New Synthetic Route

Step 1: Synthesis of 4-Bromo-3,5-dimethylpyridine (via Sandmeyer Reaction)

  • This compound (1.0 eq) is dissolved in 48% hydrobromic acid (4.0 eq) and cooled to 0°C.

  • A solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for 30 minutes.

  • In a separate flask, copper(I) bromide (1.5 eq) is dissolved in 48% hydrobromic acid (2.0 eq).

  • The cold diazonium salt solution is then slowly added to the copper(I) bromide solution, and the mixture is warmed to 50°C and stirred for 1.5 hours.

  • After cooling, the reaction is neutralized with aqueous sodium hydroxide and extracted with diethyl ether.

  • The organic layer is dried and concentrated to give 4-bromo-3,5-dimethylpyridine.

Step 2: Synthesis of this compound (via Buchwald-Hartwig Amination)

  • A mixture of 4-bromo-3,5-dimethylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base (e.g., sodium tert-butoxide, 1.5 eq) is placed in a sealed tube under an inert atmosphere.

  • A solution of ammonia (or an ammonia surrogate such as benzophenone imine) in an anhydrous solvent like toluene or dioxane is added.

  • The reaction mixture is heated to 80-110°C and stirred for 12 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the established and new synthetic routes.

Established_Synthetic_Route A 3,5-Lutidine B 3,5-Lutidine-N-oxide A->B Oxidation (H₂O₂, AcOH) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (H₂SO₄, HNO₃) D This compound C->D Reduction (Fe, AcOH) New_Synthetic_Route cluster_precursor Precursor Synthesis A This compound (Starting Material for Precursor) B 4-Bromo-3,5-dimethylpyridine A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) C This compound B->C Buchwald-Hartwig Amination (NH₃, Pd catalyst, Ligand, Base)

A Comparative Analysis of 3,5-Dimethylpyridin-4-amine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3,5-Dimethylpyridin-4-amine, a versatile pyridine derivative with significant applications in catalysis and chemical synthesis. Its performance is evaluated across various solvent systems, and it is compared with relevant alternatives to aid in solvent selection and optimization of reaction conditions. While direct quantitative solubility and comparative reactivity data for this compound is limited in publicly available literature, this guide synthesizes existing information on related compounds and provides detailed experimental protocols for researchers to generate in-house data.

Executive Summary

This compound is a valuable nucleophilic catalyst and synthetic intermediate.[1] Its efficacy and stability are intrinsically linked to the solvent system in which it is employed. This guide explores these relationships, offering insights into its behavior in polar protic, polar aprotic, and nonpolar solvents. Furthermore, it draws comparisons with the widely used catalyst 4-(Dimethylamino)pyridine (4-DMAP) and the structural isomer 3,5-Lutidine to highlight its relative advantages and disadvantages.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its alternatives is crucial for predicting their behavior in different solvent environments.

PropertyThis compound4-(Dimethylamino)pyridine (4-DMAP)3,5-Lutidine
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂C₇H₉N
Molecular Weight 122.17 g/mol [1][2]122.17 g/mol [3][4]107.15 g/mol
Appearance Brown solid[1]White to slightly yellow crystalline solid[5]Colorless to yellow liquid
Melting Point Not specified110-113 °C[3]-7 °C
Boiling Point Not specified162 °C (at 50 mmHg)[3]173 °C
pKa of Conjugate Acid Not specified9.6 (in water)[3]6.15

Solubility Profile

Solvent SystemSolvent ExamplesPredicted Solubility of this compoundComparative Solubility of 4-DMAPComparative Solubility of 3,5-Lutidine
Polar Protic Water, Ethanol, MethanolExpected to be soluble due to the presence of the amino group capable of hydrogen bonding.Soluble in water (76 g/L at 25 °C) and ethanol.[6][7]Soluble in water.
Polar Aprotic Acetone, Dichloromethane, AcetonitrileExpected to be soluble.Soluble in acetone and dichloromethane.[6]Miscible with many organic solvents.
Nonpolar Toluene, HexaneExpected to have lower solubility compared to polar solvents.Soluble in toluene, less soluble in hexane.[6]Soluble in nonpolar solvents.

Note: The predictions for this compound are based on general principles of "like dissolves like" and the known solubility of structurally similar compounds. For precise applications, experimental determination of solubility is highly recommended.

Stability in Different Solvent Systems

The stability of this compound in various solvents is crucial for its storage and utility in chemical reactions. While specific long-term stability studies are not widely published, general considerations suggest that, like other aminopyridines, it is a stable compound under normal conditions.

General Stability Considerations:

  • pH: As a basic compound, it will be most stable in neutral or basic solutions. In acidic solutions, it will form the corresponding pyridinium salt.

  • Oxidation: While generally stable, strong oxidizing agents should be avoided.

  • Light: As with many organic compounds, prolonged exposure to UV light may cause degradation. Amber vials and storage in the dark are recommended.

Comparative Reactivity in Acylation Reactions

4-Aminopyridine derivatives are renowned for their catalytic activity in acylation reactions. The nucleophilicity of the pyridine nitrogen is a key determinant of this activity.

Inferred Catalytic Activity:

  • This compound: The two methyl groups at the 3 and 5 positions are electron-donating, which should increase the electron density on the pyridine ring and enhance the nucleophilicity of the ring nitrogen compared to unsubstituted 4-aminopyridine. This suggests it would be an effective acylation catalyst.

  • 4-(Dimethylamino)pyridine (4-DMAP): The dimethylamino group is a strong electron-donating group, making 4-DMAP a highly effective and widely used acylation catalyst.[3]

  • 3,5-Lutidine: Lacks the 4-amino group, which is crucial for the high catalytic activity seen in 4-aminopyridine derivatives. Therefore, it is expected to be a significantly weaker acylation catalyst, acting primarily as a hindered base.

Experimental Protocols

To facilitate the direct comparison of this compound and its alternatives, the following detailed experimental protocols are provided.

Determination of Solubility

This protocol outlines a method for the quantitative determination of solubility in various solvents.

Materials:

  • This compound

  • 4-(Dimethylamino)pyridine (4-DMAP)

  • 3,5-Lutidine

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to a known volume of the solvent in a vial.

  • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in g/100 mL or mol/L.

Stability Testing via HPLC

This protocol describes a method to assess the stability of the compounds in different solvents over time.

Materials:

  • Solutions of this compound, 4-DMAP, and 3,5-Lutidine in the selected solvents at a known concentration (e.g., 1 mg/mL).

  • HPLC system with a UV-Vis detector.

  • Thermostatically controlled oven or chamber.

  • Light chamber for photostability testing.

Procedure:

  • Prepare solutions of each compound in the different solvents.

  • Divide each solution into aliquots for testing under different conditions (e.g., room temperature, elevated temperature, exposure to light).

  • Store the aliquots under the specified conditions.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each aliquot.

  • Analyze the samples by HPLC to determine the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point to assess its stability. The appearance of new peaks in the chromatogram can indicate degradation products.

Comparative Catalytic Activity in Acylation

This protocol provides a framework for comparing the catalytic efficiency of the compounds in a model acylation reaction.

Materials:

  • A sterically hindered alcohol (e.g., tert-butanol)

  • An acylating agent (e.g., acetic anhydride)

  • A non-nucleophilic base (e.g., triethylamine)

  • The catalysts: this compound, 4-DMAP, and 3,5-Lutidine

  • An inert solvent (e.g., dichloromethane)

  • Gas Chromatography (GC) or HPLC for monitoring reaction progress.

Procedure:

  • In separate reaction vessels, dissolve the alcohol, the non-nucleophilic base, and the acylating agent in the solvent.

  • To each vessel, add a catalytic amount (e.g., 1 mol%) of one of the compounds to be tested.

  • Maintain the reactions at a constant temperature and monitor the formation of the ester product over time by taking aliquots and analyzing them by GC or HPLC.

  • Plot the concentration of the product versus time for each catalyst.

  • The initial rate of the reaction for each catalyst can be used as a measure of its catalytic activity.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Excess Compound C Thermostatic Shaker (24h @ 25°C) A->C B Known Volume of Solvent B->C D Centrifugation C->D E Supernatant Dilution D->E F HPLC Analysis E->F G Solubility Calculation (g/100mL or mol/L) F->G

Fig. 1: Workflow for Solubility Determination.

Experimental_Workflow_Stability cluster_conditions Storage Conditions A Prepare Solutions (1 mg/mL in various solvents) B Room Temp A->B C Elevated Temp A->C D Light Exposure A->D E Time Point Sampling (0, 24, 48, 72h, 1 week) B->E C->E D->E F HPLC Analysis E->F G Calculate % Compound Remaining F->G

Fig. 2: Workflow for Stability Testing.

Signaling_Pathway_Acylation cluster_reactants Reactants Alcohol Alcohol (R-OH) Intermediate N-Acylpyridinium Intermediate Alcohol->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride (Ac₂O) Anhydride->Intermediate Activation Catalyst 4-Aminopyridine Catalyst Catalyst->Intermediate Product Ester (R-OAc) Intermediate->Product Byproduct Pyridinium Salt Intermediate->Byproduct

Fig. 3: Generalized Acylation Catalysis Pathway.

Conclusion

This compound presents itself as a potentially effective nucleophilic catalyst, likely exhibiting greater activity than hindered, non-amino substituted pyridines like 3,5-Lutidine, but probably less than the "gold standard" 4-DMAP. Its solubility is predicted to be favorable in a range of common organic solvents, making it a versatile candidate for various reaction setups. However, the lack of direct comparative and quantitative data in the existing literature underscores the necessity for empirical studies. The protocols provided in this guide offer a clear roadmap for researchers to conduct their own comparative analyses, enabling data-driven decisions in catalyst and solvent selection for their specific synthetic challenges.

References

Unveiling the Structural Nuances of 3,5-Disubstituted-4-aminopyridine Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the crystal structures of 4-amino-3,5-dichloropyridine and its conceptual analogue, 4-amino-3,5-dibromopyridine, offers valuable insights into the impact of halogen substitution on the molecular geometry and intermolecular interactions within this class of compounds. These derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity and potential biological activities.

This guide provides a side-by-side comparison of the crystallographic data for 4-amino-3,5-dichloropyridine and presents a general experimental protocol for determining the crystal structure of small organic molecules using single-crystal X-ray diffraction. This information is crucial for drug development professionals and scientists seeking to understand the structure-property relationships of these heterocyclic compounds.

Comparative Crystallographic Data

The precise determination of bond lengths, bond angles, and crystal packing is fundamental to understanding the chemical behavior and biological efficacy of molecular compounds. Below is a summary of the key crystallographic parameters for 4-amino-3,5-dichloropyridine. While the full crystallographic data for 4-amino-3,5-dibromopyridine is not available in the public domain, its synthesis has been reported, and its structural parameters are anticipated to be influenced by the larger atomic radius and different electronegativity of bromine compared to chlorine.

Parameter4-Amino-3,5-dichloropyridine4-Amino-3,5-dibromopyridine (Conceptual)
Crystal System OrthorhombicData Not Available
Space Group Pna2₁Data Not Available
Unit Cell Dimensions a = 13.304 Å, b = 12.911 Å, c = 3.8636 ÅData Not Available
Volume (V) 663.64 ųData Not Available
Molecules per Unit Cell (Z) 4Data Not Available
Key Bond Angles C1—N1—C5 = 116.4 (5)°[1]Expected to be similar, with potential minor variations due to steric effects of bromine.
Intermolecular Interactions Strong N—H···N hydrogen bonding forming supramolecular chains. Offset π–π stacking interactions.[1]Similar N—H···N hydrogen bonding and π–π stacking are expected. Halogen bonding (Br···N or Br···Br) may also play a significant role.

Table 1: Comparison of Crystallographic Data for 4-amino-3,5-dihalopyridine Derivatives.

The crystal structure of 4-amino-3,5-dichloropyridine reveals a planar molecule where the non-hydrogen atoms lie in a common plane. The molecules in the crystal are organized into chains through strong N—H···N hydrogen bonds.[1] These chains are further interconnected by offset π–π stacking interactions.[1] The deviation of the C1—N1—C5 bond angle from the ideal 120° for an sp² hybridized atom is attributed to the lone pair of electrons on the nitrogen atom.[1]

For the conceptual 4-amino-3,5-dibromopyridine, it is hypothesized that the larger van der Waals radius of bromine would lead to an increase in the unit cell volume. Furthermore, the nature and strength of intermolecular interactions, particularly halogen bonding, would differ from the dichloro analogue, potentially influencing the overall crystal packing and solid-state properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of crystalline compounds is primarily achieved through single-crystal X-ray diffraction.[2] This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.[2] The general workflow for this experimental procedure is outlined below.

I. Crystal Growth and Selection

High-quality single crystals are paramount for a successful X-ray diffraction experiment. For small organic molecules like 3,5-dimethylpyridin-4-amine derivatives, suitable crystals can often be grown by slow evaporation of a saturated solution. A solvent in which the compound is moderately soluble is typically chosen to promote the formation of larger, well-ordered crystals. Once grown, a crystal of suitable size and quality (typically with sharp edges and no visible defects) is selected under a microscope.

II. Data Collection

The selected crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[2] Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.

III. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection. This data is then used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms.

IV. Structure Refinement

The initial structural model is refined using a least-squares method. This process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible for a well-refined structure.

Workflow for Crystal Structure Determination

The process of determining the crystal structure of a this compound derivative using X-ray crystallography can be summarized in the following workflow:

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesize Derivative purification Purify Compound synthesis->purification dissolve Dissolve in Suitable Solvent purification->dissolve evaporate Slow Evaporation dissolve->evaporate select_crystal Select High-Quality Crystal evaporate->select_crystal mount Mount Crystal on Goniometer select_crystal->mount collect Collect Diffraction Data mount->collect process Process Data collect->process solve Solve Structure (Direct Methods) process->solve refine Refine Structural Model solve->refine validate Validate Final Structure refine->validate final_structure final_structure validate->final_structure Final Crystallographic Information File (CIF)

Workflow for X-ray crystallography.

This guide highlights the power of X-ray crystallography in elucidating the detailed molecular architecture of 3,5-disubstituted-4-aminopyridine derivatives. The comparative data, though limited by the availability of public information for all derivatives, underscores the structural impact of substituent changes. The provided experimental protocol offers a foundational understanding of the steps involved in obtaining such critical structural data, which is indispensable for the rational design of new molecules in drug discovery and materials science.

References

Performance Evaluation of Immobilized 4-(Dimethylamino)pyridine Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency, reusability, and stability of catalysts are paramount. This guide provides a comparative evaluation of immobilized 4-(dimethylamino)pyridine (DMAP) catalysts, a class of highly effective nucleophilic catalysts used in a variety of organic synthesis reactions, most notably acylation.[1][2][3]

Immobilizing homogeneous catalysts like DMAP onto solid supports such as nano-silica or polymers offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow reactions.[1][4] These benefits align with the principles of green chemistry by reducing waste and improving overall process efficiency.[1][5] This guide will delve into the performance of various immobilized DMAP systems, providing quantitative data, detailed experimental protocols, and visual representations of the catalytic processes.

Comparative Performance of Immobilized DMAP Catalysts

The performance of immobilized DMAP catalysts can be evaluated based on several key metrics: catalyst loading, catalytic activity, reusability, and the yield of the desired product. The following tables summarize the performance of different immobilized DMAP systems in acylation reactions.

Catalyst SystemSupport MaterialDMAP Loading (mmol/g)Catalytic ActivityReusabilityReference Reaction
Hyperbranched DMAPNano-silica5.1724.97 mmol/h·gRetained 94.9% activity after 10 cyclesAcetylation
DMAP functionalized silica gel (SG-DMAP)Silica Gel0.75High activity and stabilityStated to be stable and reusableAcylation
DMAP-embedded Nanoporous Conjugated Polymer (DMAP-NCP)Conjugated Polymer2.02Yields of 92-99% in acylationReusable for at least 14 cycles with no loss of activityAcylation of alcohols
Homogeneous DMAP (for comparison)--35.8 mmol/h·gNot readily reusableSynthesis of Vitamin E succinate

Table 1: Performance of Various Immobilized DMAP Catalysts in Acylation Reactions.

Catalyst SystemSubstrateAcylating AgentSolventReaction TimeYield (%)
Hyperbranched DMAP on Nano-silicaVitamin ESuccinic AnhydrideToluene12 hHigh
DMAP-NCPVarious alcoholsAcetic Anhydride--92-99
Polystyrene-supported DMAPAldehyde/Nitroalkane-Solvent-free30 min95

Table 2: Reaction Conditions and Yields for Different Immobilized DMAP Catalyst Systems.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the immobilization of DMAP and its use in a catalytic acylation reaction.

Protocol 1: Immobilization of DMAP on Silica Gel

This protocol describes a general procedure for the N-alkylation of a DMAP precursor onto a silica support.[6]

Materials:

  • γ-chloropropylated silica gel

  • 4-methylaminopyridine (MAP)

  • Potassium iodide (KI)

  • Anhydrous toluene

Procedure:

  • Activate the γ-chloropropylated silica gel by heating at 120°C under vacuum for 4 hours.

  • In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.

  • Add 4-methylaminopyridine (MAP) and a catalytic amount of potassium iodide (KI) to the suspension.

  • Heat the mixture to 130°C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the functionalized silica gel and wash sequentially with toluene, dichloromethane, and methanol to remove any unreacted reagents.

  • Dry the resulting DMAP-functionalized silica gel (SG-DMAP) under vacuum at 60°C.

  • Characterize the catalyst to determine the DMAP loading using techniques such as elemental analysis or thermogravimetric analysis (TGA).

Protocol 2: Catalytic Acylation of an Alcohol using Immobilized DMAP

This protocol outlines a typical acylation reaction using a heterogeneous DMAP catalyst.[7]

Materials:

  • Alcohol (e.g., 1-phenylethanol)

  • Acetic anhydride

  • Immobilized DMAP catalyst

  • Triethylamine (as an auxiliary base)

  • Dichloromethane (as solvent)

Procedure:

  • In a reaction vessel, dissolve the alcohol and triethylamine in dichloromethane.

  • Add the immobilized DMAP catalyst to the solution.

  • Add acetic anhydride dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, separate the immobilized catalyst from the reaction mixture by simple filtration.

  • Wash the recovered catalyst with a suitable solvent and dry it for reuse in subsequent reactions.

  • Work up the filtrate to isolate the acylated product. This typically involves washing with water, a saturated sodium bicarbonate solution, and brine, followed by drying the organic layer and removing the solvent under reduced pressure.

  • Purify the crude product by chromatography if necessary.

Visualizing the Process

Diagrams illustrating the experimental workflow and the catalytic mechanism can aid in understanding the process.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Acylation Reaction cluster_workup Product Isolation & Catalyst Recovery prep1 Activate Silica Gel prep2 React with MAP and KI prep1->prep2 prep3 Wash and Dry Catalyst prep2->prep3 react2 Add Immobilized DMAP prep3->react2 react1 Dissolve Alcohol and Base react1->react2 react3 Add Acetic Anhydride react2->react3 workup1 Filter to Separate Catalyst react3->workup1 workup2 Wash and Dry Catalyst for Reuse workup1->workup2 workup3 Purify Product from Filtrate workup1->workup3

Figure 1. Experimental workflow for the preparation and use of immobilized DMAP.

The catalytic activity of DMAP in acylation reactions proceeds through a nucleophilic catalysis pathway.[8] The pyridine nitrogen of DMAP acts as the nucleophile, attacking the acylating agent to form a highly reactive acylpyridinium intermediate.[9] This intermediate is then readily attacked by the alcohol to yield the ester product and regenerate the catalyst.

Catalytic_Cycle DMAP Immobilized DMAP Acylpyridinium [Acyl-DMAP]+ R'-COO- DMAP->Acylpyridinium + Acyl Anhydride AcylAnhydride R'-C(O)OC(O)-R' Ester R-O-C(O)-R' Acylpyridinium->Ester + Alcohol Alcohol R-OH ProtonatedDMAP [Immobilized DMAP-H]+ Ester->ProtonatedDMAP releases ProtonatedDMAP->DMAP + Base Base Base (e.g., Et3N) ProtonatedBase [Base-H]+ Base->ProtonatedBase accepts H+

References

A Comparative Guide to Pyridine-Based Catalysts: The Established Efficacy of DMAP versus the Untapped Potential of 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of 4-(Dimethylamino)pyridine (DMAP), a cornerstone of nucleophilic catalysis, and the lesser-known 3,5-Dimethylpyridin-4-amine, offering insights into their established and potential catalytic applications.

While DMAP is a well-documented and ubiquitously employed catalyst, particularly in acylation reactions, this compound remains a largely unexplored entity in the landscape of organic synthesis. This guide will delve into the known performance of DMAP, supported by experimental data, and extrapolate the potential catalytic behavior of this compound based on established principles of structure-activity relationships in pyridine-based catalysts.

4-(Dimethylamino)pyridine (DMAP): The Benchmark for Nucleophilic Catalysis

4-(Dimethylamino)pyridine is a highly efficient nucleophilic catalyst widely used in a plethora of organic transformations.[1] Its catalytic prowess stems from the electron-donating dimethylamino group at the 4-position, which significantly increases the nucleophilicity of the pyridine nitrogen atom.[2] This enhanced nucleophilicity allows DMAP to readily react with electrophiles, such as acid anhydrides, to form a highly reactive N-acylpyridinium intermediate, which is then susceptible to attack by a nucleophile (e.g., an alcohol) to afford the desired product and regenerate the catalyst.[3]

The applications of DMAP are extensive and well-documented, with acylation reactions being the most prominent.[4][5] It is particularly effective in the esterification of sterically hindered alcohols.[1]

Quantitative Performance of DMAP in Acylation

The following table summarizes the performance of DMAP in a representative acylation reaction, highlighting its efficiency.

Reaction Substrates Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Acetylation of 1-methylcyclohexanol1-methylcyclohexanol, Acetic Anhydride4.1TriethylamineRoom Temp.17High[6]
Experimental Protocol: DMAP-Catalyzed Acetylation of a Hindered Alcohol

The following is a typical experimental procedure for the DMAP-catalyzed acetylation of a sterically hindered alcohol:

Materials:

  • Hindered alcohol (e.g., 1-methylcyclohexanol)

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

Procedure:

  • To a stirred solution of the hindered alcohol and triethylamine in anhydrous dichloromethane at 0 °C, add acetic anhydride.

  • Add a catalytic amount of DMAP to the mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ester.[6]

DMAP_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Hindered Alcohol F Mixing and Stirring at 0°C to RT A->F B Triethylamine B->F C Dichloromethane C->F D Acetic Anhydride D->F E DMAP (catalyst) E->F G Quench with Water F->G H Separation G->H I Washing H->I J Drying I->J K Concentration J->K L Column Chromatography K->L M Pure Ester L->M

Experimental workflow for DMAP-catalyzed acetylation.

The Catalytic Mechanism of DMAP in Acylation

The generally accepted mechanism for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate.

DMAP_Mechanism DMAP DMAP Intermediate N-Acylpyridinium Ion DMAP->Intermediate + Ac₂O Ac2O Acetic Anhydride Product Ester (R-OAc) Intermediate->Product + R-OH Alcohol R-OH Regen_DMAP DMAP (regenerated) Product->Regen_DMAP - AcOH

Simplified mechanism of DMAP-catalyzed acylation.

This compound: A Catalyst in Waiting?

In contrast to the extensive body of research on DMAP, there is a notable absence of literature on the catalytic applications of this compound. However, by examining its structure, we can hypothesize its potential catalytic activity in comparison to DMAP.

Structural and Electronic Considerations

The key structural difference between DMAP and this compound is the presence of two methyl groups at the 3 and 5 positions of the pyridine ring in the latter. These methyl groups are expected to have two primary effects:

  • Electronic Effect: Methyl groups are electron-donating. Their presence should increase the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the ring nitrogen. This effect would theoretically make this compound a more potent nucleophilic catalyst than 4-aminopyridine, though likely not as potent as DMAP where the dimethylamino group provides stronger resonance-based electron donation.

  • Steric Effect: The methyl groups at the 3 and 5 positions introduce steric hindrance around the pyridine nitrogen. This steric bulk could impede the approach of the catalyst to the electrophile, potentially slowing down the initial step of the catalytic cycle.[7]

Hypothetical Performance Comparison

Based on these electronic and steric effects, we can propose a hypothetical comparison of the catalytic performance of this compound with DMAP and pyridine.

Catalyst Relative Nucleophilicity (Predicted) Steric Hindrance Predicted Catalytic Activity (relative to Pyridine)
PyridineBaselineLow1x
4-(Dimethylamino)pyridine (DMAP)Very HighLow>1000x
This compoundHighModeratePotentially >1x, but likely < DMAP

Future Research Directions

The lack of experimental data on the catalytic applications of this compound presents a clear opportunity for future research. Key areas of investigation could include:

  • Synthesis and Characterization: Development of an efficient synthesis for this compound and full characterization of its physical and chemical properties.

  • Catalytic Screening: Evaluation of its catalytic activity in a range of standard organic reactions, such as acylation, silylation, and other nucleophilic catalysis.

  • Comparative Studies: Direct, quantitative comparison of its performance against DMAP and other pyridine-based catalysts under identical reaction conditions.

  • Mechanistic Investigations: Elucidation of its catalytic mechanism to understand the interplay of electronic and steric effects.

Conclusion

4-(Dimethylamino)pyridine remains the gold standard for nucleophilic pyridine-based catalysis due to its high reactivity and broad applicability. While this compound is currently an unknown entity in the catalytic realm, a theoretical analysis of its structure suggests it may possess interesting, albeit potentially attenuated, catalytic properties compared to DMAP. The steric hindrance introduced by the 3,5-dimethyl groups is a critical factor that requires experimental validation to determine its overall impact on catalytic efficiency. The exploration of such underexplored catalyst scaffolds could lead to the discovery of novel reactivity and selectivity, further enriching the toolkit of the synthetic chemist.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylpyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3,5-Dimethylpyridin-4-amine, ensuring the safety of laboratory personnel and environmental compliance.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its significant health and environmental hazards. This substance is acutely toxic if swallowed, inhaled, or in contact with skin, and can cause severe eye damage and skin irritation. Furthermore, it is toxic to aquatic life with long-lasting effects. Adherence to the following step-by-step procedures is critical for safe laboratory operations.

Hazard Summary and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to be aware of its associated hazards and to use the appropriate personal protective equipment.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed or if inhaled; Fatal in contact with skin.Chemical-resistant gloves (e.g., nitrile), protective clothing, eye protection (safety goggles with side shields), and face protection.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Eye Irritation Causes serious eye damage.Wear safety goggles and/or a face shield.
Specific Target Organ Toxicity Causes damage to organs (Nervous system).Use only in a well-ventilated area or under a chemical fume hood.
Aquatic Toxicity Toxic to aquatic life with long lasting effects.Prevent release to the environment. Collect spillage.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and bench paper, must be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams. Aqueous solutions should not be disposed of down the drain.

  • Unused Compound: Dispose of unused or expired solid this compound in its original container or a compatible, well-sealed waste container.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and the approximate quantity.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the generation of dust.

  • Carefully take up the spilled material and place it into a suitable, labeled container for disposal.

  • Do not let the product enter drains. Cover drains if necessary.

  • Clean the affected area thoroughly.

4. Storage and Final Disposal:

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_disposal Storage & Disposal start Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste (Contaminated materials, unused compound) segregate->solid liquid Liquid Waste (Solvent or aqueous solutions) segregate->liquid sharps Sharps Waste (Contaminated needles, etc.) segregate->sharps solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Place in Labeled Liquid Waste Container liquid->liquid_container sharps_container Place in Sharps Container sharps->sharps_container labeling Label Container: 'Hazardous Waste' + Chemical Name storage Store in Designated Waste Accumulation Area labeling->storage disposal Arrange for Professional Disposal via EHS storage->disposal end End: Waste Disposed disposal->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling 3,5-Dimethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 3,5-Dimethylpyridin-4-amine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Small-Scale Laboratory Work (milligrams to grams) Tightly fitting safety goggles.Impervious gloves (e.g., nitrile rubber), lab coat.Work in a well-ventilated area or a chemical fume hood.[1][2][3][4] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[1]
Large-Scale Operations or High-Concentration Solutions Chemical safety goggles and a face shield.[3][5][6]Chemical-resistant gloves, complete suit protecting against chemicals, and protective boots.[3][5]A self-contained breathing apparatus (SCBA) may be necessary in case of insufficient ventilation or for spill cleanup.[3]
Weighing and Transfer of Solid Material Tightly fitting safety goggles.Impervious gloves, lab coat.Use a chemical fume hood or an enclosure with local exhaust ventilation to control dust.[3][4][5][6]

Standard Operating Procedure for Safe Handling

Adherence to a standard operating procedure (SOP) is crucial for the safe handling of this compound.

1. Preparation:

  • Consult the Safety Data Sheet (SDS) before starting any work.[1][2]
  • Ensure a safety shower and eye wash station are readily accessible.[3]
  • Work in a designated area, preferably a chemical fume hood.[1][2][3]
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Don the appropriate PPE as outlined in the table above.[1][3]

2. Handling and Use:

  • Avoid the formation of dust and aerosols.[4][5][6]
  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
  • Avoid contact with skin, eyes, and clothing.[1][3][5][6]
  • Wash hands thoroughly after handling.[1][3]
  • Do not eat, drink, or smoke in the work area.[1]
  • Keep the container tightly closed when not in use.[1][3][4][5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3][4][5]
  • Keep containers tightly closed.[1][3][4][5]
  • Store locked up.[1][3]
  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

4. Spill and Leak Cleanup:

  • Evacuate personnel from the spill area.[1]
  • Ensure adequate ventilation.[1]
  • Wear appropriate PPE, including respiratory protection.[1]
  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[1][4]
  • Do not let the product enter drains.[5][6]

5. Disposal Plan:

  • Dispose of waste in accordance with all local, regional, national, and international regulations.[1][3]
  • Chemical waste should be disposed of through a licensed professional waste disposal service.[1]
  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
  • One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Emergency Response Protocol

In the event of accidental exposure to this compound, follow the appropriate first aid measures immediately and seek medical attention.

Emergency_Response_Protocol cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_first_aid First Aid Measures cluster_medical Medical Attention Exposure Exposure to this compound Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Take off contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. Eye_Contact->Rinse_Eyes Fresh_Air Move person to fresh air. If breathing stops, apply artificial respiration. Call a physician immediately. Inhalation->Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Give water to drink (two glasses at most). Call a physician immediately. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Show Safety Data Sheet to the doctor. Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency response flowchart for accidental exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.